INH154
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-15-12-18(26-10-4-3-5-11-26)13-16(2)20(15)19-14-28-22(24-19)25-21(27)17-6-8-23-9-7-17/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVORAZSFSZSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
INH154: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
This technical whitepaper provides an in-depth analysis of the molecular mechanism of INH154, a potent small-molecule inhibitor with significant potential in oncology. Tailored for researchers, scientists, and professionals in drug development, this document details the signaling pathways affected by this compound, presents key quantitative data, outlines comprehensive experimental protocols, and visualizes the compound's mechanism of action.
Core Mechanism of Action: The "Death-Trap"
This compound functions as a highly specific inhibitor of the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related Kinase 2), two proteins critical for mitotic regulation.[1] In many cancers, the co-elevation of Hec1 and Nek2 is associated with poor prognosis.[1]
The core mechanism is a novel "death-trap" model. This compound binds directly to Hec1 at a specific site defined by amino acid residues W395, L399, and K400 within the 394-408 region.[1][2] This binding event does not directly inhibit Nek2's kinase activity but instead forms a complex that traps Nek2. This "death-trap" complex then signals for the proteasomal degradation of Nek2 specifically during the G2/M phase of the cell cycle.[1] The degradation of Nek2, a crucial mitotic kinase, triggers a cascade of events leading to mitotic catastrophe and ultimately, cancer cell death.
Signaling Pathway Disruption
The interaction between Hec1 and Nek2 is fundamental for the phosphorylation of Hec1 on serine 165 (S165). This phosphorylation event is a prerequisite for the proper attachment of spindle microtubules to chromosomes, ensuring accurate chromosome segregation during mitosis.
This compound disrupts this pathway at its core:
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Inhibition of Hec1 Phosphorylation : By binding to Hec1, this compound physically blocks the interaction with Nek2, thereby preventing the phosphorylation of Hec1 at the S165 site.
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Induction of Nek2 Degradation : The formation of the this compound-Hec1 complex triggers the ubiquitination and subsequent proteasomal degradation of Nek2. This depletion of a key mitotic kinase is a critical step in the drug's action.
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Cellular Consequences : The lack of pS165-Hec1 and the degradation of Nek2 result in severe mitotic defects. Cancer cells treated with this compound exhibit increased chromosomal misalignment and the formation of multipolar spindle configurations. This state, known as mitotic catastrophe, inevitably leads to apoptotic cell death.
Quantitative Data Summary
This compound demonstrates high potency and selectivity for cancer cells. Its efficacy has been quantified across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | 0.12 | |
| HeLa | Cervical Cancer | 0.20 | |
| Various | Leukemia, Osteosarcoma, Glioblastoma | Growth Suppression | |
| MCF-10A | Non-tumorigenic Mammary Epithelial | No Significant Effect | |
| HS27 | Non-tumorigenic Fibroblast | No Significant Effect |
In vivo studies using xenograft models with MDA-MB-468 breast cancer cells showed that this compound treatment significantly slowed tumor growth in a dose-dependent manner without causing obvious toxicity to the mice.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.
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Principle : A sulforhodamine B (SRB) colorimetric assay is used to measure cell density by quantifying total cellular protein.
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Methodology :
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Cell Plating : Seed cancer cells (e.g., MDA-MB-468, HeLa) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
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Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
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Cell Fixation : Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) per well. Incubate at 4°C for 1 hour.
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Washing : Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
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Staining : Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Destaining : Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
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Solubilization : Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
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Measurement : Measure the absorbance at 510 nm using a microplate reader.
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Analysis : Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
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Western Blotting for Protein Expression
This protocol is used to detect changes in the levels of key proteins in the Hec1/Nek2 pathway.
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Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
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Methodology :
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Cell Lysis : Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 18, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification : Determine protein concentration using a BCA assay.
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Gel Electrophoresis : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run to separate proteins by size.
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Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting Nek2, Hec1, pS165-Hec1, or a loading control (e.g., p84, GAPDH).
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Washing : Wash the membrane three times with TBST.
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Secondary Antibody Incubation : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Immunofluorescence for Mitotic Phenotypes
This protocol is used to visualize the effects of this compound on chromosome alignment and spindle formation.
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Principle : Cells are fixed and permeabilized, then specific cellular structures are labeled with fluorescently tagged antibodies for microscopic visualization.
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Methodology :
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Cell Culture : Grow cells on glass coverslips and treat with this compound (e.g., 200 nM) for 24-32 hours.
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Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
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Permeabilization : Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking : Block with 1% BSA in PBST for 30 minutes.
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Antibody Staining : Incubate with primary antibodies against α-tubulin (for spindles) and an anti-centromere antibody (ACA, for kinetochores) for 1-2 hours. After washing, incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour.
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DNA Staining : Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole).
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Mounting and Imaging : Mount the coverslips onto microscope slides and image using a confocal or fluorescence microscope.
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Analysis : Quantify the percentage of cells with misaligned chromosomes or multipolar spindles.
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Flow Cytometry for Apoptosis Analysis
This protocol quantifies the extent of apoptosis and necrosis induced by this compound.
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Principle : Annexin-V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of necrotic cells with compromised membranes.
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Methodology :
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Cell Treatment : Treat cells with this compound (e.g., 1 µM) or a control (DMSO, inactive INH22) for a set period (e.g., 24-48 hours).
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Cell Harvesting : Collect both floating and adherent cells and wash them with cold PBS.
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Staining : Resuspend the cells in 1X Annexin-V binding buffer. Add FITC-conjugated Annexin-V and PI according to the manufacturer's protocol.
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Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
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Data Acquisition : Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
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Analysis : Gate the cell populations to distinguish between live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cells.
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Conclusion
This compound represents a promising therapeutic agent that targets a key mitotic vulnerability in cancer cells. Its unique "death-trap" mechanism, which leads to the specific degradation of the Nek2 kinase, results in mitotic catastrophe and potent, selective cancer cell killing. The quantitative data underscores its efficacy at nanomolar concentrations, and established experimental protocols provide a robust framework for its continued investigation and development. This detailed understanding of this compound's mechanism of action is crucial for its potential translation into clinical applications for treating cancers with co-elevated Hec1 and Nek2 expression.
References
Disrupting the Mitotic Engine: A Technical Guide to the INH154-Mediated Inhibition of the Hec1/Nek2 Interaction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical axis for proper chromosome segregation during mitosis.[1][2][3] Its dysregulation is frequently observed in various malignancies, correlating with poor prognosis and making it a compelling target for anticancer therapy.[1][4] This technical guide provides an in-depth overview of INH154, a novel small molecule inhibitor that potently disrupts the Hec1/Nek2 interaction. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction: The Hec1/Nek2 Axis in Cancer
Hec1 and Nek2 are pivotal mitotic regulators often found to be overexpressed in a variety of cancers, including breast cancer. The phosphorylation of Hec1 at serine 165 (S165) by Nek2 is a crucial step for ensuring proper chromosome segregation during cell division. The aberrant elevation of both Hec1 and Nek2 has been linked to chromosomal instability, aneuploidy, and ultimately, tumorigenesis. Consequently, the development of small molecule inhibitors that specifically target the Hec1/Nek2 protein-protein interaction represents a promising therapeutic strategy.
This compound: A Potent Disruptor of the Hec1/Nek2 Interaction
This compound is a derivative of a class of compounds known as INHs (Inhibitors of Nek2 and Hec1 binding) that have been identified through chemical genetic screening. Unlike conventional kinase inhibitors, this compound does not target the enzymatic activity of Nek2 directly. Instead, it employs a novel "death-trap" mechanism.
Mechanism of Action
This compound directly binds to Hec1 within the amino acid region 394-408, specifically interacting with W395, L399, and K400 residues. This binding event effectively blocks the subsequent phosphorylation of Hec1 at S165 by Nek2. Crucially, the binding of this compound to Hec1 induces a conformational change that triggers the proteasome-mediated degradation of Nek2. This degradation is specific to Nek2, as other mitotic kinases like Aurora A and Plk1 are unaffected. This targeted degradation of Nek2 leads to defects in chromosome alignment, spindle abnormalities, mitotic catastrophe, and ultimately, cancer cell death.
Quantitative Data Summary
The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data available.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 0.20 |
| This compound | MDA-MB-468 | 0.12 |
| This compound | Leukemia cells | Potent (exact IC50 not specified) |
| This compound | Osteosarcoma cells | Potent (exact IC50 not specified) |
| This compound | Glioblastoma cells | Potent (exact IC50 not specified) |
| INH41 (related compound) | HeLa | Not specified |
| INH41 (related compound) | MDA-MB-468 | Not specified |
| INH22 (inactive related compound) | HeLa | No growth inhibition |
| INH22 (inactive related compound) | MDA-MB-468 | No growth inhibition |
| In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model | |
| Treatment Group | Observation |
| Vehicle Control | Progressive tumor growth |
| This compound (5 mg/kg) | Slower tumor growth rate compared to control |
| This compound (20 mg/kg) | Significantly suppressed tumor growth in a dose-dependent manner |
| Toxicology | No obvious toxicity or significant difference in body weight observed |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the this compound and Hec1/Nek2 interaction pathway.
Co-Immunoprecipitation (Co-IP)
This assay is used to determine if Hec1 and Nek2 interact in a cellular context and how this compound affects this interaction.
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Cell Lysis: Cells are lysed in a buffer containing 50 mM Tris (pH 7.4), 125 mM NaCl, 5 mM EDTA, 5 mM EGTA, 0.1% Nonidet P-40, 50 mM NaF, 1 mM PMSF, 500 nM Microcystin-LR, and a protease inhibitor cocktail.
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Lysate Pre-clearing: The lysate is pre-cleared by incubation with Protein G Sepharose beads.
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Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against either Hec1 or Nek2.
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Immune Complex Capture: Fresh Protein G Sepharose beads are added to capture the antibody-protein complexes.
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Washing: The beads are washed multiple times with a wash buffer (50 mM Tris, pH 7.4, 125 mM NaCl, 5 mM EDTA, 5 mM EGTA, 0.1% Nonidet P-40, 50 mM NaF, and 1 mM PMSF).
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Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer and then analyzed by Western blotting using antibodies against the protein of interest (e.g., blotting for Nek2 after immunoprecipitating Hec1).
In Vitro Kinase Assay
This assay can be adapted to assess the direct impact of this compound on Nek2's ability to phosphorylate Hec1.
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Reaction Mixture: A reaction mixture is prepared containing purified recombinant Hec1 protein, purified active Nek2 kinase, ATP, and a kinase buffer.
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Inhibitor Addition: this compound is added at various concentrations to the reaction mixture. A DMSO control is also included.
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Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
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Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
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Analysis: The samples are resolved by SDS-PAGE, and the phosphorylation of Hec1 is detected by Western blotting using a phospho-specific antibody against Hec1 S165.
Xenograft Mouse Studies
This in vivo model is used to evaluate the anti-tumor efficacy and potential toxicity of this compound.
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Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pads of athymic nude mice.
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Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly assigned to treatment and control groups.
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Treatment Administration: this compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., thrice-weekly). A vehicle control group receives injections of the delivery vehicle alone.
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Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers.
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Toxicity Monitoring: The body weight of the mice is monitored throughout the study as a general indicator of toxicity.
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Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry for markers of proliferation (e.g., BrdU) and the target pathway (e.g., Nek2 levels, phospho-Hec1 S165).
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Hec1/Nek2 signaling and the inhibitory mechanism of this compound.
Caption: Workflow for Co-Immunoprecipitation to detect Hec1-Nek2 interaction.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound represents a promising first-in-class molecule that targets the Hec1/Nek2 interaction through a unique "death-trap" mechanism. Its ability to induce the specific degradation of Nek2, a key mitotic kinase, underscores the potential of this therapeutic strategy for cancers that are dependent on this pathway. The potent anti-tumor activity of this compound in preclinical models, coupled with a favorable toxicity profile, warrants further investigation and development. Future studies should focus on elucidating the precise structural basis of the this compound-Hec1 interaction, identifying predictive biomarkers for patient stratification, and exploring potential combination therapies to enhance its anti-cancer efficacy. The continued development of inhibitors targeting the Hec1/Nek2 axis holds significant promise for the future of oncology drug development.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of INH154 in Mitosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INH154 is a potent small-molecule inhibitor that selectively targets a critical protein-protein interaction essential for mitotic progression. By disrupting the binding of NIMA-related kinase 2 (Nek2) to Hec1 (Highly expressed in cancer 1), this compound initiates a cascade of events culminating in mitotic catastrophe and targeted apoptosis in cancer cells. This document provides an in-depth technical overview of the biological function of this compound in mitosis, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions by directly binding to the kinetochore protein Hec1. This binding event physically obstructs the interaction between Hec1 and the mitotic kinase Nek2.[1] The Hec1/Nek2 interaction is crucial during the G2/M phase of the cell cycle, where Nek2 phosphorylates Hec1 at the serine 165 residue (pS165). This phosphorylation is a requisite step for proper chromosome segregation.[1]
The mechanism of this compound is unique, initiating what is described as a "death-trap" for Nek2. Upon this compound binding to Hec1 within the Hec1/Nek2 complex, it induces a conformational change in Nek2, promoting its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of Nek2, coupled with the inhibition of Hec1 S165 phosphorylation, leads to severe mitotic defects.[1]
The primary consequences of this disruption are:
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Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.[1]
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Spindle Aberrancy: Formation of multipolar spindle configurations instead of the normal bipolar spindle.
The accumulation of these mitotic errors activates the spindle assembly checkpoint, but the damage is too severe for the cell to correct. This ultimately triggers mitotic catastrophe, a form of cell death that occurs during mitosis, leading to apoptosis and necrosis.
Signaling Pathway and Drug Action Model
The signaling pathway disrupted by this compound is a linear and critical component of mitotic regulation. The diagrams below illustrate the normal pathway and the mechanism of this compound intervention.
Quantitative Data Summary
The efficacy of this compound has been quantified across multiple cancer cell lines and assays. The following tables summarize the key findings.
Table 1: In Vitro Growth Inhibition
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Breast Cancer | 0.12 |
Table 2: Effects on Mitotic Proteins and Cell Fate in HeLa Cells
| Parameter | Condition | Result | Citation |
| Nek2 Protein Level | 1 µM this compound for 18 hrs | >95% reduction | |
| Chromosome Misalignment | 200 nM this compound for 24 hrs | ~3.5-fold increase vs. DMSO | |
| Multipolar Spindles | 200 nM this compound for 24 hrs | ~4-fold increase vs. DMSO | |
| Apoptosis (Annexin V+) | 1 µM this compound for 48 hrs | 67.6% of cells | |
| Necrosis (PI+) | 1 µM this compound for 48 hrs | 14.7% of cells | |
| Control Apoptosis | DMSO for 48 hrs | 1.8% of cells | |
| Control Necrosis | DMSO for 48 hrs | 0.4% of cells |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's function.
Western Blot Analysis
This protocol is used to determine the levels of specific proteins (e.g., Nek2, Hec1, pS165 Hec1) in cell lysates.
Protocol Steps:
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Cell Lysis: Cells are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
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SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.
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Transfer: Proteins are transferred to a PVDF membrane.
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Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., rabbit anti-Nek2, mouse anti-Hec1) diluted in 5% BSA in TBST.
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Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like p84 or beta-actin.
Immunofluorescence Microscopy
This protocol is used to visualize the cellular localization of mitotic components and assess mitotic phenotypes like chromosome misalignment and multipolar spindles.
Protocol Steps:
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Cell Culture: Cells are grown on glass coverslips and treated with this compound (e.g., 200 nM for 24 hours).
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Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
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Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Coverslips are blocked with 1% BSA in PBST for 30 minutes.
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Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., mouse anti-α-tubulin for microtubules, rabbit anti-γ-tubulin for centrosomes) for 1 hour at room temperature.
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Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour.
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DNA Staining: Chromosomes are counterstained with DAPI or Hoechst 33342 for 5 minutes.
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Mounting and Imaging: Coverslips are mounted onto microscope slides and imaged using a confocal or fluorescence microscope.
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Quantification: At least 200 mitotic cells per condition are scored for phenotypes (e.g., misaligned chromosomes, number of spindle poles).
Flow Cytometry for Apoptosis Analysis
This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following drug treatment.
Protocol Steps:
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Cell Treatment: HeLa cells are treated with this compound (e.g., 1 µM for 48 hours).
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Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
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Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., from BD Biosciences).
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Data Acquisition: Stained cells are analyzed on a flow cytometer. At least 10,000 events are acquired per sample.
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Data Analysis: The cell population is gated to distinguish between:
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Viable cells (Annexin V-negative, PI-negative)
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Early apoptotic cells (Annexin V-positive, PI-negative)
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Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
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Necrotic cells (Annexin V-negative, PI-positive)
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Conclusion
This compound represents a targeted therapeutic strategy that exploits a key vulnerability in mitotic regulation. By specifically disrupting the Hec1/Nek2 interaction, it triggers a "death-trap" mechanism for the Nek2 kinase, leading to catastrophic errors in chromosome segregation and spindle formation. The high potency and cancer-cell selectivity of this compound, demonstrated through robust in vitro and in vivo data, underscore the Hec1/Nek2 axis as a promising target for the development of novel antimitotic agents in oncology. The detailed protocols and quantitative data presented here provide a comprehensive resource for researchers seeking to further investigate and leverage the therapeutic potential of this pathway.
References
INH154: A Preclinical-Stage Inhibitor of the Hec1/Nek2 Interaction for Cancer Therapy
A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development
Executive Summary
INH154 is a potent and selective small molecule inhibitor of the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2), two critical mitotic regulators frequently overexpressed in a variety of human cancers. Developed as a derivative of an earlier lead compound, INH1, this compound demonstrates significantly improved efficacy in preclinical models. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies targeting mitotic progression in oncology. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: Targeting Mitotic Catastrophe in Cancer
The fidelity of chromosome segregation during mitosis is a tightly regulated process, and its disruption can lead to aneuploidy, a hallmark of many cancers. Key proteins that orchestrate this process represent attractive targets for anticancer drug development. Hec1 and Nek2 are two such proteins that are often co-elevated in aggressive tumors, and their interaction is crucial for proper spindle assembly and chromosome alignment. The disruption of the Hec1/Nek2 complex presents a promising therapeutic window for inducing mitotic catastrophe and subsequent cell death specifically in cancer cells.
Discovery and Development History
The development of this compound originated from a chemical genetic screen that identified an initial lead compound, INH1, which could disrupt the Hec1/Nek2 interaction.[1] While INH1 showed promise, its potency was in the micromolar range. This led to a structure-based drug design and optimization effort to develop more potent analogs. This compound emerged from this medicinal chemistry campaign as a highly potent derivative, exhibiting nanomolar efficacy in killing cancer cells.[2][3] The primary research detailing the discovery and characterization of this compound was published in 2015 by Hu et al. in the journal Oncogene.[2] To date, the development of this compound has been focused on preclinical evaluation, and there is no publicly available information regarding its entry into clinical trials.
Mechanism of Action: A "Death-Trap" for Nek2
This compound exerts its cytotoxic effects through a novel "death-trap" mechanism.[2] Unlike conventional kinase inhibitors, this compound does not directly inhibit the enzymatic activity of Nek2. Instead, it binds directly to Hec1 at a site adjacent to the Nek2 binding domain. This binding event induces a conformational change in Hec1, which in turn traps Nek2. The Hec1-INH154-Nek2 ternary complex is then recognized by the cellular protein degradation machinery, leading to the specific proteasomal degradation of Nek2. The depletion of Nek2 results in defective spindle assembly, chromosome misalignment, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.
Figure 1: Signaling pathway of this compound's mechanism of action.
Preclinical Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 200 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 120 |
Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines
In Vivo Efficacy in a Xenograft Model
The anti-tumor activity of this compound was assessed in a subcutaneous xenograft model using MDA-MB-468 human triple-negative breast cancer cells in immunodeficient mice. Treatment with this compound resulted in a significant, dose-dependent inhibition of tumor growth compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | Thrice-weekly i.p. | - | |
| This compound | 5 | Thrice-weekly i.p. | Significant | |
| This compound | 20 | Thrice-weekly i.p. | Significant |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-468 Xenograft Model
Importantly, no significant toxicity, as measured by changes in body weight, was observed in the this compound-treated mice during the course of the study.
Experimental Protocols
IC50 Determination by Cell Viability Assay
The potency of this compound in inhibiting cancer cell growth was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HeLa or MDA-MB-468 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound was prepared in culture medium and added to the cells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for IC50 determination.
MDA-MB-468 Xenograft Mouse Model
The in vivo anti-tumor efficacy of this compound was evaluated in an MDA-MB-468 xenograft model.
-
Cell Implantation: Female athymic nude mice were subcutaneously injected with 5 x 10^6 MDA-MB-468 cells in a mixture of Matrigel and PBS.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomized into treatment and control groups.
-
Treatment Administration: this compound was administered via intraperitoneal (i.p.) injection three times a week at doses of 5 mg/kg and 20 mg/kg. The control group received vehicle injections.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight were measured twice a week. Tumor volume was calculated using the formula: (length x width²) / 2.
-
Study Termination and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
This compound is a promising preclinical candidate that effectively targets the Hec1/Nek2 protein-protein interaction, a key vulnerability in many cancers. Its novel "death-trap" mechanism of action leads to the specific degradation of Nek2, resulting in potent anti-tumor activity in vitro and in vivo with no apparent toxicity at therapeutic doses. The data presented in this whitepaper support the continued development of this compound as a potential first-in-class therapeutic for the treatment of cancers with co-elevated Hec1 and Nek2 levels. Future studies should focus on comprehensive IND-enabling toxicology studies, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis of INH154 Binding to Hec1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional aspects of the interaction between the small molecule inhibitor INH154 and its target, the mitotic regulator Hec1 (Highly Expressed in Cancer 1). This document details the molecular basis of their binding, the downstream cellular consequences, and the experimental methodologies employed to elucidate these findings.
Introduction to Hec1 and the Inhibitor this compound
Hec1 is a critical component of the Ndc80 kinetochore complex, playing a pivotal role in the proper alignment and segregation of chromosomes during mitosis.[1] Its overexpression is a hallmark of numerous cancers and is often associated with poor prognosis, making it an attractive target for anti-cancer therapies.[2]
This compound is a potent small molecule inhibitor designed to disrupt the protein-protein interaction between Hec1 and the mitotic kinase Nek2.[2] By binding directly to Hec1, this compound initiates a cascade of events that ultimately leads to mitotic catastrophe and cell death in cancer cells, demonstrating a promising therapeutic strategy.[2][3]
Structural Basis of the this compound-Hec1 Interaction
A definitive co-crystal structure of this compound bound to Hec1 has not yet been resolved. However, a combination of homology modeling and molecular docking studies has provided significant insights into the binding mechanism.
Homology Modeling of the Hec1 Coiled-Coil Region
The binding site of this compound on Hec1 is located within its coiled-coil region. A homology model of this domain was constructed using the crystal structure of the coiled-coil protein Tropomyosin as a template. This model served as the basis for subsequent docking studies to predict the binding pose of this compound.
Molecular Docking and Key Interacting Residues
Molecular docking simulations have identified a specific binding pocket for this compound within the Hec1 coiled-coil region, spanning amino acids 394-408. The key residues mediating this interaction are:
-
Tryptophan 395 (W395): This residue is essential for the interaction. The indole ring of W395 is thought to form a π-stacking interaction with the thiazole ring of this compound.
-
Leucine 399 (L399) and Lysine 400 (K400): These residues contribute to the binding affinity, likely through hydrophobic and polar interactions with the piperidine side chain of this compound.
Mutational analysis has confirmed the critical role of these residues; mutation of W395 to alanine (W395A) completely abrogates the binding of this compound to Hec1.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects in cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Breast Cancer | 0.12 |
Furthermore, treatment with this compound leads to a significant and time-dependent reduction in the protein levels of Nek2.
| Treatment | Duration | Nek2 Protein Reduction | Reference |
| 1 µM this compound in HeLa cells | 18 hours | >95% |
Mechanism of Action: The "Death-Trap" Model
The binding of this compound to Hec1 triggers a unique mechanism of action termed the "death-trap" model. This model outlines a series of downstream events that culminate in cell death.
-
Direct Binding: this compound binds to the coiled-coil region of Hec1.
-
Disruption of Hec1-Nek2 Interaction: The binding of this compound to Hec1 prevents the association of Nek2 with Hec1.
-
Nek2 Degradation: The this compound-bound Hec1 complex is recognized by the cellular machinery responsible for protein degradation, leading to the proteasome-mediated degradation of Nek2.
-
Inhibition of Hec1 Phosphorylation: Nek2 is responsible for phosphorylating Hec1 at serine 165 (S165), a modification crucial for proper mitotic progression. The degradation of Nek2 prevents this phosphorylation event.
-
Mitotic Catastrophe: The lack of Hec1 phosphorylation and the disruption of the Hec1-Nek2 axis lead to severe mitotic defects, including chromosome misalignment and abnormal spindle formation, ultimately resulting in apoptotic cell death.
Caption: The "Death-Trap" signaling pathway initiated by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the this compound-Hec1 interaction.
Biotin-INH154 Affinity Pull-Down Assay
This assay is used to demonstrate the direct binding of this compound to Hec1 from cell lysates.
Materials:
-
Cells expressing GFP-tagged Hec1 (wild-type or mutants)
-
Biotinylated this compound
-
Lysis Buffer (e.g., Lysis 125 buffer)
-
Neutravidin-agarose resin
-
Wash Buffer (Lysis Buffer with 0.15% Triton X-100)
-
2x SDS-PAGE Loading Buffer
-
Antibodies: anti-GFP, anti-Nek2
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer supplemented with protease inhibitors. Sonicate the lysate to ensure complete disruption and clarification by centrifugation.
-
Pre-clearing: Pre-clear the cell lysate by incubating with neutravidin-agarose resin for 1 hour at 4°C to remove proteins that non-specifically bind to the resin.
-
Bait Preparation: Incubate biotinylated this compound with neutravidin-agarose resin for 1-2 hours at 4°C to conjugate the inhibitor to the beads.
-
Pull-Down: Add the pre-cleared cell lysate to the this compound-conjugated resin and incubate for 3 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin by centrifugation and wash five times with 50 resin volumes of ice-cold Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by resuspending the resin in 2x SDS-PAGE Loading Buffer and boiling for 10 minutes at 95°C.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GFP (for Hec1) and Nek2.
References
INH154: A Targeted Approach to Disrupting Mitotic Spindle Formation in Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitotic spindle formation is a critical process in cell division, and its dysregulation is a hallmark of cancer. The small molecule INH154 has emerged as a potent and selective inhibitor of a key protein interaction essential for proper spindle assembly, leading to mitotic catastrophe and cell death in cancer cells. This document provides a comprehensive technical overview of the effects of this compound on mitotic spindle formation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. This process is orchestrated by the mitotic spindle, a complex microtubule-based structure. Key to the assembly and function of the mitotic spindle are numerous regulatory proteins, including the highly expressed in cancer protein 1 (Hec1) and the NIMA-related kinase 2 (Nek2). The interaction between Hec1 and Nek2 is crucial for the proper localization of Hec1 to the kinetochores and for the subsequent phosphorylation of Hec1 at Serine 165 (S165), a critical step for accurate chromosome segregation.
Elevated expression of both Hec1 and Nek2 has been correlated with poor prognosis in several cancers, making their interaction an attractive target for therapeutic intervention. This compound is a novel small molecule designed to disrupt the Hec1/Nek2 interaction, thereby inducing defects in mitotic spindle formation and triggering cell death specifically in cancer cells.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to Hec1, which in turn prevents the interaction between Hec1 and Nek2. This disruption sets off a cascade of events that ultimately leads to mitotic catastrophe. The binding of this compound to Hec1 creates a "death-trap" for Nek2. When Nek2 binds to the this compound-Hec1 complex, it triggers the proteasome-mediated degradation of Nek2. This degradation of Nek2 prevents the phosphorylation of Hec1 at S165, a crucial step for the proper attachment of microtubules to the kinetochores. The lack of Hec1 S165 phosphorylation leads to severe mitotic abnormalities, including chromosome misalignment and the formation of multipolar spindles. These defects activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Ultimately, the cells are unable to resolve these issues and undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis.
Signaling Pathway of this compound Action
Downstream Signaling Effects of INH154 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INH154 is a potent small molecule inhibitor that disrupts the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2), two proteins critically involved in mitotic regulation.[1] This disruption triggers a unique downstream signaling cascade, leading to the targeted degradation of Nek2 and subsequent cell death in cancer cells, particularly those with co-elevated expression of Hec1 and Nek2.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of this compound, its downstream signaling effects, quantitative data from key experiments, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
This compound functions by binding directly to Hec1, a component of the kinetochore.[1][3] This binding event is proposed to create a "death-trap" for Nek2. Specifically, this compound targets the interaction interface between Hec1 and Nek2, preventing Nek2 from phosphorylating Hec1 at serine 165 (S165), a crucial step for proper chromosome segregation during mitosis. The binding of this compound to Hec1 induces a conformational change that, upon subsequent binding of Nek2, triggers the proteasome-mediated degradation of Nek2. This targeted degradation of Nek2 is a key downstream event that initiates a cascade of anti-tumor effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and effects of this compound treatment from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Breast Cancer | 0.12 |
Table 2: Downstream Protein Modulation by this compound Treatment
| Protein | Cell Line | Treatment | Effect | Quantification | Reference |
| Nek2 | HeLa | 1 µM this compound for 18 hrs | Degradation | >95% reduction | |
| Hec1 pS165 | HeLa | 1 µM this compound (4-24 hrs) | Reduced Phosphorylation | Notable reduction | |
| Hec1 | HeLa | 1 µM this compound for 18 hrs | No significant change | Little change | |
| Aurora A | HeLa | Various doses of this compound for 18 hrs | No significant change | Not affected | |
| Plk1 | HeLa | Various doses of this compound for 18 hrs | No significant change | Not affected |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Athymic nude mice | MDA-MB-468 xenografts | 5 mg/kg or 20 mg/kg this compound | Slower tumor growth rate |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by this compound and the workflows of key experimental protocols used to study its effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's downstream effects.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to determine the levels of specific proteins (e.g., Nek2, Hec1) and their phosphorylation status (e.g., pS165-Hec1) following this compound treatment.
a. Sample Preparation:
-
Culture cells (e.g., HeLa, MDA-MB-468) to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO).
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
b. Gel Electrophoresis and Transfer:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Nek2, mouse anti-Hec1, rabbit anti-pS165-Hec1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to determine if this compound disrupts the interaction between Hec1 and Nek2.
a. Lysate Preparation:
-
Prepare cell lysates from treated and untreated cells using a non-denaturing lysis buffer (e.g., a buffer containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
b. Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-Hec1) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-4 hours to capture the immune complexes.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling.
d. Analysis:
-
Analyze the eluted proteins by Western blotting, probing the membrane with an antibody against the "prey" protein (e.g., anti-Nek2) to detect the interaction. The input lysates should also be run as a control.
In Vivo Tumor Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
a. Cell Implantation:
-
Implant human cancer cells (e.g., MDA-MB-468) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
b. Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 20 mg/kg) or a vehicle control intraperitoneally on a predetermined schedule.
c. Monitoring and Analysis:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry to assess protein levels (e.g., Nek2, pS165-Hec1) or proliferation markers (e.g., Ki-67).
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action that leverages a unique "death-trap" strategy to induce the degradation of the key mitotic kinase Nek2. The downstream consequences of this compound treatment, including the inhibition of Hec1 phosphorylation and the induction of mitotic catastrophe, highlight its potential as a targeted therapy for cancers overexpressing Hec1 and Nek2. The experimental protocols detailed in this guide provide a robust framework for further investigation into the signaling effects of this compound and other molecules with similar mechanisms.
References
INH154: A Targeted Approach to Inducing Apoptosis in Cancer Cells Through Disruption of the Hec1/Nek2 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
INH154 is a potent small molecule inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in disrupting the critical mitotic protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2). By targeting this interaction, this compound triggers a cascade of events leading to mitotic catastrophe and subsequent programmed cell death. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's effects, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The evasion of apoptosis is a hallmark of cancer, making the targeted induction of this process a cornerstone of modern oncology research. This compound has emerged as a promising therapeutic candidate due to its novel mechanism of action that exploits a key vulnerability in cancer cells with elevated expression of Hec1 and Nek2. These proteins are critical regulators of mitosis, and their interaction is essential for proper chromosome segregation.[1] Disruption of the Hec1/Nek2 complex by this compound leads to proteasomal degradation of Nek2, resulting in severe mitotic defects, a state known as mitotic catastrophe, which ultimately culminates in apoptotic cell death.[2] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and mechanistic understanding of this compound.
Mechanism of Action: The Hec1/Nek2 "Death-Trap"
This compound's primary mode of action is the disruption of the protein-protein interaction between Hec1 and Nek2. This compound binds directly to Hec1, which then acts as a "death-trap" for Nek2.[2] This binding event prevents the proper functioning of the Hec1/Nek2 complex, which is crucial for the phosphorylation of Hec1 at serine 165 (pS165), a key step in ensuring proper chromosome segregation during mitosis.[2] The binding of this compound to Hec1 leads to the subsequent proteasome-mediated degradation of Nek2.[2] The loss of Nek2 and the inhibition of Hec1 phosphorylation result in severe mitotic spindle abnormalities and chromosome misalignment, leading to mitotic catastrophe and, ultimately, apoptosis.
Signaling Pathway
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| HeLa | DMSO (Control) | 1.8 | 0.4 | |
| HeLa | This compound | 67.6 | 14.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (XTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72-96 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Data Acquisition: Measure the absorbance of the samples in a multi-well plate reader at a wavelength of 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Nek2 Degradation and Hec1 Phosphorylation
This protocol is used to assess the protein levels of Nek2 and phosphorylated Hec1.
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nek2, phospho-Hec1 (Ser165), total Hec1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:10,000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a preclinical animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 MDA-MB-468 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically three times a week. A common vehicle formulation is 5% DMSO, 7.5% Ethanol, 7.5% Cremophor EL, 20% PEG400, and 60% saline.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Downstream Apoptotic Events
The mitotic catastrophe induced by this compound ultimately triggers the intrinsic apoptotic pathway. While the precise sequence of events downstream of this compound-induced mitotic catastrophe is an area of ongoing investigation, it is generally understood that prolonged mitotic arrest can lead to the activation of initiator caspases, such as caspase-2 and caspase-9. These, in turn, activate executioner caspases, including caspase-3 and caspase-7. A key hallmark of caspase-3 activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established marker of apoptosis.
Conclusion
This compound represents a targeted therapeutic strategy that effectively induces apoptosis in cancer cells by disrupting the Hec1/Nek2 interaction. Its mechanism of action, leading to Nek2 degradation and subsequent mitotic catastrophe, offers a promising avenue for the treatment of cancers with elevated Hec1 and Nek2 expression. The experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and related compounds. Continued research into the downstream signaling pathways will further elucidate the full therapeutic potential of this novel anti-cancer agent.
References
INH154: A Technical Guide to its Preclinical Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical anti-tumor activity of INH154, a novel small molecule inhibitor. The information presented is collated from publicly available research, focusing on the compound's mechanism of action, in vitro efficacy, and in vivo anti-tumorigenic properties.
Core Mechanism of Action: Disrupting the Hec1/Nek2 Interaction
This compound exerts its anti-tumor effects by targeting the interaction between two critical mitotic proteins: Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] This interaction is crucial for proper chromosome segregation during mitosis.[1] Elevated levels of both Hec1 and Nek2 are found in various aggressive tumors and are correlated with poor prognosis.[1]
This compound directly binds to Hec1, which in turn triggers the degradation of Nek2 during mitosis.[1] This disruption of the Hec1/Nek2 axis leads to impaired phosphorylation of Hec1 at serine 165 (S165), a modification essential for its function. The ultimate consequences of this targeted disruption are mitotic catastrophe and subsequent cancer cell death. A key finding is that this mechanism appears to be selective for cancer cells, as this compound treatment did not induce Nek2 degradation in non-tumorigenic cell lines.
In Vitro Efficacy of this compound
The potency of this compound has been evaluated across a panel of cancer cell lines, demonstrating significant growth-inhibitory effects. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with co-elevated expression of Hec1 and Nek2.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.20 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 |
Table 1: In Vitro Potency of this compound in various cancer cell lines.
Furthermore, studies have shown that this compound also effectively suppresses the growth of leukemia, osteosarcoma, and glioblastoma cells. Importantly, it exhibited no significant growth inhibitory effects on non-tumorigenic fibroblast (HS27) and mammary epithelial (MCF10A) cells.
In Vivo Anti-Tumor Activity
The anti-tumor potential of this compound has been demonstrated in preclinical xenograft models. In a mouse model using human triple-negative breast cancer MDA-MB-468 cells, which have high expression levels of both Hec1 and Nek2, this compound treatment led to a dose-dependent suppression of tumor growth.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 5 mg/kg | Significant |
| This compound | 20 mg/kg | More pronounced |
Table 2: In Vivo Efficacy of this compound in an MDA-MB-468 Xenograft Model.
Immunohistochemistry analysis of residual tumors from treated mice revealed a reduction in the tumor proliferation index, as measured by BrdU staining. Additionally, the expression levels of Nek2 and the phosphorylation of Hec1 at S165 were substantially reduced in tumors treated with this compound compared to the vehicle control group. Notably, these anti-tumor effects were achieved without obvious signs of toxicity, as indicated by stable body weights and normal blood chemistry and complete blood count analyses in the treated mice.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Cell Viability Assay (XTT Assay)
To determine the IC50 values of this compound, a cell viability assay such as the XTT assay is performed.
-
Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-468) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 4 days.
-
XTT Reagent Addition: After the incubation period, XTT reagent is added to each well.
-
Quantification: The absorbance is measured using a plate reader to determine the percentage of viable cells relative to the vehicle control. The IC50 value is then calculated.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with this compound at various concentrations.
-
Incubation: The plates are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks). The medium with the compound is refreshed periodically.
-
Staining: Colonies are fixed and stained with a solution like crystal violet.
-
Quantification: The number and size of colonies are quantified to determine the dose-dependent inhibitory effect of this compound.
Western Blotting
Western blotting is used to analyze the protein expression levels of key components of the targeted pathway.
-
Cell Lysis: Cells treated with this compound or vehicle for a specified time (e.g., 18 hours) are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for Hec1, Nek2, and phospho-S165 Hec1. A loading control antibody (e.g., p84) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the protein bands is quantified to determine the relative protein levels.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of either vehicle control or this compound at different doses (e.g., 5 mg/kg, 20 mg/kg) on a specified schedule (e.g., thrice-weekly).
-
Monitoring: Tumor size and mouse body weight are measured regularly throughout the treatment period (e.g., 6.5 weeks).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are harvested for further analysis, such as immunohistochemistry for BrdU, Nek2, and pS165-Hec1. Blood samples may also be collected for toxicity assessment.
Conclusion
The preclinical data for this compound strongly support its potential as an anti-tumor agent, particularly for cancers characterized by the overexpression of Hec1 and Nek2. Its novel mechanism of action, potent in vitro activity against a range of cancer cell lines, and significant in vivo efficacy with a favorable safety profile warrant further investigation and development. This technical guide provides a comprehensive summary of the foundational preclinical research on this compound to aid researchers and drug development professionals in their ongoing efforts to advance cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for INH154 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for utilizing INH154, a potent inhibitor of the Nek2/Hec1 interaction, in various in vitro cancer research assays. The information presented herein is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
Introduction
This compound is a small molecule inhibitor that disrupts the interaction between NIMA-related kinase 2 (Nek2) and Hec1 (Highly expressed in cancer 1), a critical component of the kinetochore.[1][2][3][4] This disruption leads to the proteasomal degradation of Nek2, inhibition of Hec1 phosphorylation at serine 165, and ultimately induces mitotic catastrophe and cell death in cancer cells.[1] this compound has demonstrated significant anti-proliferative activity across various cancer cell lines, including breast cancer, leukemia, osteosarcoma, and glioblastoma, with IC50 values in the nanomolar to sub-micromolar range.
Mechanism of Action
This compound directly binds to Hec1, which forms a "death-trap" for Nek2, leading to its degradation. This prevents Nek2 from phosphorylating Hec1, a crucial step for proper chromosome segregation during mitosis. The targeted disruption of this protein-protein interaction makes this compound a promising candidate for cancer therapy, particularly in tumors with co-elevated expression of Hec1 and Nek2.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is assay- and cell-line dependent. The following table summarizes reported effective concentrations for various in vitro applications.
| Cell Line | Assay Type | Concentration | Outcome | Reference |
| HeLa | Cell Viability (IC50) | 0.20 µM (200 nM) | 50% inhibition of cell growth | |
| MDA-MB-468 | Cell Viability (IC50) | 0.12 µM (120 nM) | 50% inhibition of cell growth | |
| HeLa | Western Blot | 1 µM | >95% reduction of Nek2 protein levels after 18 hours | |
| MDA-MB-231 | Western Blot | 1 µM | Reduction of Nek2 expression | |
| MDA-MB-468 | Western Blot | 1 µM | Reduction of Nek2 expression | |
| HeLa | Immunofluorescence | 200 nM | Reduced Hec1 S165 phosphorylation after 32 hours | |
| HeLa | Western Blot | 1 µM | Notably reduced phosphorylated Hec1 (pS165) levels from 4 to 24 hours |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-468)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range would be from 10 µM down to 1 nM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Nek2 Degradation
This protocol allows for the detection of this compound-induced degradation of Nek2 protein.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nek2, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 6, 12, 18, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nek2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Nek2 signal to the loading control.
General Recommendations
-
Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Stability: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Controls: Always include appropriate vehicle controls (e.g., DMSO) in your experiments. For mechanism-of-action studies, a negative control compound that is structurally similar but inactive may be useful.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate its anti-cancer properties and further elucidate the roles of the Nek2/Hec1 axis in tumorigenesis.
References
Application Notes: INH154 Treatment for Apoptosis Induction
Introduction
INH154 is a potent small molecule inhibitor designed to disrupt the protein-protein interaction between Hec1 (Highly expressed in cancer 1, also known as NDC80) and Nek2 (NIMA-related kinase 2).[1][2][3] This interaction is critical for proper chromosome segregation during mitosis.[1] this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, including breast cancer, leukemia, osteosarcoma, and glioblastoma, by inducing mitotic catastrophe leading to apoptosis.[1] These notes provide a comprehensive overview of the treatment durations and protocols for using this compound to induce apoptosis in cancer cells.
Mechanism of Action
The primary mechanism of this compound involves its direct binding to Hec1. This binding event initiates a novel "death-trap" mechanism, wherein the Hec1-bound Nek2 is targeted for proteasomal degradation. The degradation of Nek2 is specific, as other mitotic kinases like Aurora A and Plk1 remain unaffected.
The depletion of Nek2 has critical downstream consequences:
-
Inhibition of Hec1 Phosphorylation: Nek2 is responsible for phosphorylating Hec1 at the S165 residue, a crucial step for proper kinetochore-microtubule attachment. This compound treatment leads to a time-dependent reduction in phosphorylated Hec1 (pS165).
-
Mitotic Arrest and Catastrophe: The loss of pS165 Hec1 function results in severe mitotic defects, including chromosomal misalignment and the formation of multipolar spindles.
-
Apoptosis Induction: The accumulation of these mitotic errors triggers mitotic catastrophe, an intrinsic cell death program that culminates in apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding this compound treatment conditions and efficacy based on published research.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 |
Table 2: Time-Course of this compound-Induced Molecular Events in HeLa Cells
| Molecular Event | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Nek2 Protein Degradation | 1 µM | 4 - 18 hours | Time-dependent reduction, >95% after 18 hrs | |
| Hec1 S165 Dephosphorylation | 1 µM | 4 - 24 hours | Time-dependent reduction | |
| Chromosomal Misalignment | 200 nM | 24 hours | Significant increase in misaligned chromosomes | |
| Hec1 S165 Dephosphorylation | 200 nM | 32 hours | Dramatic reduction in kinetochore signal | |
| Apoptosis & Necrosis | 1 µM | 48 hours | 67.6% Apoptotic Cells, 14.7% Necrotic Cells |
Table 3: In Vivo Treatment Protocol for this compound
| Animal Model | Cell Line Xenograft | Dosage | Administration | Frequency | Duration | Reference |
| Athymic Nude Mice | MDA-MB-468 | 5 mg/kg or 20 mg/kg | Intraperitoneal (i.p.) | Thrice-weekly | 6.5 weeks |
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture cancer cell lines (e.g., HeLa, MDA-MB-468) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Store aliquots at -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) to reach 50-60% confluency on the day of treatment.
-
Treatment: Thaw a stock aliquot of this compound and dilute it in a fresh culture medium to the final desired concentration (e.g., 200 nM for mitotic analysis, 1 µM for apoptosis). Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Return the cells to the incubator for the specified treatment duration (e.g., 18, 24, 32, or 48 hours) before harvesting for downstream analysis.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol is for assessing apoptosis via flow cytometry after a 48-hour treatment with 1 µM this compound.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Antibody Incubation: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blotting for Key Pathway Proteins
This protocol is for detecting changes in protein levels after 4 to 24 hours of treatment with 1 µM this compound.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Rabbit anti-Nek2
-
Rabbit anti-phospho-Hec1 (Ser165)
-
Mouse anti-Hec1
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Mouse anti-β-actin or anti-p84 (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
References
Application Notes and Protocols for INH154 in HeLa Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing INH154, a potent small molecule inhibitor of the Hec1/Nek2 interaction, in HeLa cell line experiments. This document details the mechanism of action of this compound, protocols for key experiments to assess its efficacy and cellular effects, and expected quantitative outcomes. The provided information is intended to facilitate research into the therapeutic potential of targeting the Hec1/Nek2 axis in cervical cancer and other malignancies.
Introduction
This compound is a third-generation inhibitor designed to disrupt the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1] This interaction is critical for proper chromosome segregation during mitosis, and its disruption by this compound leads to mitotic catastrophe and subsequent cell death in cancer cells.[1][2] Notably, this compound has shown high potency in various cancer cell lines, including HeLa cells, with minimal effects on non-tumorigenic cells.[1]
Mechanism of Action
This compound directly binds to Hec1, which in complex with Nek2, induces a conformational change that promotes the proteasome-mediated degradation of Nek2.[1] This targeted degradation of Nek2 prevents the phosphorylation of Hec1 at Serine 165 (pS165), a crucial step for proper kinetochore-microtubule attachment. The ultimate consequences of this compound treatment in HeLa cells are chromosome misalignment, formation of multipolar spindles, mitotic arrest, and apoptosis.
Data Presentation
Quantitative Efficacy of this compound in HeLa Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.20 µM | HeLa | |
| IC50 (INH41 - precursor) | 0.67 µM | HeLa | |
| IC50 (Inactive control INH22) | No significant growth inhibition | HeLa |
Cellular Effects of this compound Treatment in HeLa Cells
| Experiment | Condition | Observation | Reference |
| Chromosome Misalignment | 200 nM this compound for 24 hrs | Significant increase in misaligned metaphase chromosomes | |
| Multipolar Spindles | 200 nM this compound | Increased frequency of multipolar cells | |
| Nek2 Protein Levels | 1 µM this compound | Time-dependent degradation of Nek2 | |
| pS165 Hec1 Levels | 1 µM this compound | Time-dependent reduction in phosphorylated Hec1 (S165) | |
| Apoptosis | 1 µM this compound for 48 hrs | Increased percentage of apoptotic cells (Annexin V/PI positive) |
Experimental Protocols
Cell Culture
HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
HeLa cells
-
Complete DMEM media
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or resazurin-based viability reagent
-
Plate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete media. It is recommended to include a DMSO-only control.
-
Replace the media in the wells with the media containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
Western Blot Analysis for Nek2 and pS165 Hec1
This protocol is used to assess the protein levels of Nek2 and phosphorylated Hec1.
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nek2, anti-pS165 Hec1, anti-Hec1, and a loading control like anti-p84 or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HeLa cells in 6-well plates and treat with 1 µM this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities using software like ImageJ or GEL-PRO32.
Immunofluorescence for Mitotic Defects
This protocol allows for the visualization of chromosome misalignment and multipolar spindles.
Materials:
-
HeLa cells grown on coverslips
-
This compound (200 nM)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst 33342 for DNA staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells on coverslips in a 24-well plate.
-
Treat the cells with 200 nM this compound for 24-32 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with primary antibodies for 1 hour at room temperature.
-
Wash with PBST and incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour.
-
Wash and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the percentage of cells with misaligned chromosomes and multipolar spindles.
Apoptosis Assay
This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
HeLa cells
-
This compound (1 µM)
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Protocol:
-
Treat HeLa cells with 1 µM this compound for 48 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be determined.
Mandatory Visualizations
Caption: this compound Signaling Pathway in HeLa Cells.
Caption: Experimental Workflow for this compound in HeLa Cells.
References
Application Notes and Protocols for INH154 in MDA-MB-468 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH154 is a novel small molecule inhibitor that has demonstrated significant potential in the treatment of breast cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound with the triple-negative breast cancer (TNBC) cell line, MDA-MB-468. This cell line is characterized by high expression levels of both Hec1 and Nek2, making it a suitable model for studying the effects of this compound.[3][4] The protocols outlined below cover key in vitro and in vivo assays to assess the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions by disrupting the critical interaction between two mitotic regulators, Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1] In normal mitotic progression, Nek2 phosphorylates Hec1 at Serine 165, a step essential for proper chromosome segregation. This compound binds to Hec1, preventing the Hec1/Nek2 interaction. This disruption leads to the proteasome-mediated degradation of Nek2, ultimately triggering mitotic catastrophe and cell death in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in MDA-MB-468 cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MDA-MB-468 cells based on published data.
Table 1: In Vitro Efficacy of this compound in MDA-MB-468 Cells
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-468 | 0.12 µM | |
| Nek2 Protein Reduction | MDA-MB-468 | >95% after 18h with 1 µM this compound |
Table 2: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
| Treatment Group | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | 6.5 weeks | - | |
| This compound | 5 mg/kg | 6.5 weeks | Significant | |
| This compound | 20 mg/kg | 6.5 weeks | Significant (dose-dependent) |
Experimental Protocols
Cell Culture
The MDA-MB-468 cell line is a human triple-negative breast cancer cell line.
-
Growth Medium: DMEM with GlutaMAX™ Supplement, 10% Fetal Bovine Serum (FBS), 25 mM HEPES, 0.1 mM MEM Non-Essential Amino Acids Solution.
-
Culture Conditions: 37°C, 5% CO2.
-
Passaging: Passage cells every 3-4 days using TrypLE™ dissociation reagent when they reach 80-90% confluency. For experiments, use cells between passages 5 and 25 post-thaw to ensure consistency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 1 x 10^4 MDA-MB-468 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Nek2 Degradation
This protocol is to verify the this compound-induced degradation of Nek2 protein.
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nek2, anti-Hec1, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed MDA-MB-468 cells in 6-well plates and treat with 1 µM this compound for various time points (e.g., 0, 6, 12, 18, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of Nek2 and Hec1 normalized to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (e.g., BALB/c or NOD/SCID)
-
MDA-MB-468 cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Resuspend 1-2 million MDA-MB-468 cells in a 1:1 mixture of medium and Matrigel. Subcutaneously inject the cell suspension into the mammary fat pad of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average size of approximately 100 mm³. Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5 mg/kg and 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injections three times a week for 6.5 weeks.
-
Tumor Measurement: Measure tumor volumes with calipers 2-3 times a week.
-
Monitoring: Monitor mouse body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Nek2 and pS165 Hec1).
Experimental Workflows
In Vitro Analysis Workflow
Caption: Workflow for in vitro analysis of this compound.
In Vivo Xenograft Workflow
Caption: Workflow for in vivo xenograft studies with this compound.
References
Application Note: Western Blot Analysis of Nek2 Degradation Induced by INH154
Introduction
Nek2 (NIMA-related kinase 2) is a cell cycle-regulated protein kinase that plays a crucial role in centrosome separation and the G2/M transition.[1][2] Its overexpression is frequently observed in various cancers, correlating with poor prognosis and making it an attractive target for cancer therapy.[3][4] INH154 is a potent small molecule inhibitor that disrupts the interaction between Nek2 and its binding partner, Hec1 (Highly Expressed in Cancer 1).[5] This disruption leads to a novel "death-trap" mechanism, where the binding of this compound to Hec1 induces the proteasome-mediated degradation of Nek2, subsequently leading to mitotic catastrophe and cell death in cancer cells.
This document provides a detailed protocol for utilizing Western blot analysis to monitor and quantify the degradation of Nek2 in cancer cell lines upon treatment with this compound.
Mechanism of Action: The this compound "Death-Trap"
Under normal mitotic conditions, Nek2 binds to Hec1 and phosphorylates it on serine 165 (S165), a step critical for proper chromosome segregation. This compound functions by binding directly to Hec1 within the Hec1/Nek2 complex. This binding event is believed to induce a conformational change in Nek2, marking it for ubiquitination and subsequent degradation by the proteasome. This action not only reduces the cellular levels of Nek2 protein but also blocks the phosphorylation of Hec1 S165. The degradation of Nek2 is specific, as this compound treatment does not affect the stability of other mitotic proteins like Cyclin B, Aurora A, or PLK1.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative findings from published studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Breast Cancer | 0.12 |
Table 2: this compound-Induced Nek2 Degradation in HeLa Cells
| Treatment | Duration (hrs) | Nek2 Protein Level (Relative to Control) | Citation |
| 1 µM this compound | 18 | < 5% | |
| 1 µM this compound + 20 µM MG132 | 18 | No significant degradation |
Note: MG132 is a proteasome inhibitor. Its ability to rescue Nek2 levels confirms that this compound-induced degradation is mediated by the proteasome.
Detailed Experimental Protocol
This protocol outlines the steps for treating cancer cells with this compound and analyzing Nek2 protein levels via Western blot.
1. Materials and Reagents
-
Cell Lines: HeLa, MDA-MB-468, or other cancer cell lines with detectable Nek2 expression.
-
Cell Culture: Standard cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Reagents:
-
This compound (MedChemExpress or similar)
-
DMSO (Vehicle control)
-
Proteasome inhibitor (optional): MG132
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
-
Western Blotting:
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-Nek2 antibody
-
Anti-p84 or Anti-GAPDH antibody (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
2. Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1 µM).
-
Treatment:
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 18, 24 hours).
-
Dose-Response: Treat cells with increasing concentrations of this compound for a fixed duration (e.g., 18 hours).
-
Control Groups: Include a vehicle-only control (DMSO) and an untreated control.
-
(Optional) Proteasome Inhibition: To confirm the degradation pathway, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 20 µM) for 1-2 hours before adding this compound.
-
3. Sample Preparation (Cell Lysis)
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
4. Western Blotting
-
Sample Loading: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Nek2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., p84, GAPDH) to ensure equal protein loading across all lanes.
5. Data Analysis
-
Use image analysis software to quantify the band intensity for Nek2 and the loading control in each lane.
-
Normalize the Nek2 band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage or fold change relative to the vehicle-treated control to determine the extent of Nek2 degradation.
Experimental Workflow
The following diagram outlines the complete workflow for the Western blot analysis of this compound-induced Nek2 degradation.
References
- 1. Dynamic Recruitment of Nek2 Kinase to the Centrosome Involves Microtubules, PCM-1, and Localized Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Annexin-V/PI Staining Following INH154 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH154 is a potent small molecule inhibitor that disrupts the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2), two proteins critical for mitotic progression.[1][2] By binding to Hec1, this compound triggers the degradation of Nek2, a key regulator of centrosome separation and spindle assembly.[1][3] This disruption of the Hec1/Nek2 axis leads to mitotic abnormalities and ultimately induces apoptosis, or programmed cell death, in cancer cells.[1] Consequently, this compound is a promising candidate for cancer therapy, particularly for tumors with co-elevated expression of Hec1 and Nek2.
The Annexin-V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin-V. Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation between viable cells (Annexin-V negative, PI negative), early apoptotic cells (Annexin-V positive, PI negative), and late apoptotic/necrotic cells (Annexin-V positive, PI positive).
These application notes provide a detailed protocol for assessing apoptosis induced by this compound using Annexin-V/PI staining and flow cytometry.
Data Presentation
The following table summarizes the quantitative data from Annexin-V/PI staining of HeLa cells treated with this compound.
| Treatment (48 hrs) | Concentration (µM) | Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| DMSO (Control) | - | 1.8 | 0.4 | 97.8 |
| This compound | 1 | 67.6 | 14.7 | 17.7 |
| Data derived from a study on HeLa cells. |
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by disrupting a key mitotic signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Annexin-V/PI Staining Protocol for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Annexin-V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin-V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates or flasks and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize trypsin with serum-containing medium and collect the cells. Centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin-V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
-
Analysis by Flow Cytometry:
-
Add 400 µL of 1X Annexin-V binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained only with FITC-Annexin-V
-
Cells stained only with PI
-
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing this compound-induced apoptosis.
Caption: Experimental workflow for Annexin-V/PI staining.
References
Application Notes and Protocols for Assessing INH154 Efficacy In Vivo
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of INH154's in vivo efficacy. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols based on preclinical studies.
Introduction
This compound is a potent small molecule inhibitor that disrupts the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] This interaction is critical for proper chromosome segregation during mitosis, and its disruption by this compound leads to mitotic catastrophe and subsequent cell death in cancer cells.[2] Preclinical data has demonstrated the in vivo efficacy of this compound in tumor growth inhibition, particularly in breast cancer models with co-elevated expression of Hec1 and Nek2.[1][2]
Mechanism of Action
This compound's primary mechanism of action involves binding to Hec1. This binding event creates a "death-trap" for Nek2, leading to its degradation. The degradation of Nek2 prevents the phosphorylation of Hec1 at serine 165 (S165), a crucial step for the proper functioning of the mitotic checkpoint. This disruption of the Hec1/Nek2 signaling pathway ultimately results in chromosomal misalignment, multipolar spindle formation, and cell death.
Quantitative In Vitro and In Vivo Efficacy Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 | |
| HeLa | Cervical Cancer | 0.20 | |
| Leukemia Cells | Leukemia | Data not specified | |
| Osteosarcoma Cells | Osteosarcoma | Data not specified | |
| Glioblastoma Cells | Glioblastoma | Data not specified |
Table 2: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Route | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | i.p. | Thrice-weekly | - | |
| This compound | 5 | i.p. | Thrice-weekly | Dose-dependent tumor growth inhibition | |
| This compound | 20 | i.p. | Thrice-weekly | Slower tumor growth rate compared to control |
Table 3: In Vivo Pharmacodynamic and Toxicity Profile of this compound
| Parameter | Assessment Method | Result | Reference |
| Tumor Proliferation | BrdU Staining | Reduced proliferation index in treated tumors | |
| Target Engagement | Immunohistochemistry | Substantially reduced Nek2 and pS165-Hec1 levels in treated tumors | |
| Systemic Toxicity | Body Weight Monitoring | Little difference between treated and control groups | |
| Blood Chemistry & CBC | No significant differences at 20 mg/kg in normal mice |
Experimental Protocols
This section provides detailed protocols for assessing the in vivo efficacy of this compound based on published studies.
Protocol 1: Xenograft Mouse Model for Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human breast cancer xenograft model.
Materials:
-
Cell Line: MDA-MB-468 (human triple-negative breast cancer)
-
Animals: Athymic nude mice (female, 6-8 weeks old)
-
Reagents: this compound, Vehicle control (e.g., DMSO, PEG300, Tween 80, Saline), Matrigel
-
Equipment: Calipers, syringes, needles, animal housing facility
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=7 per group):
-
Vehicle Control
-
This compound (5 mg/kg)
-
This compound (20 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection three times a week for 6.5 weeks.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for BrdU, Nek2, and pS165-Hec1).
Protocol 2: Pharmacodynamic Analysis
Objective: To assess the effect of this compound on tumor cell proliferation and target engagement in vivo.
Materials:
-
Excised tumors from Protocol 1
-
BrdU solution
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Primary antibodies: anti-BrdU, anti-Nek2, anti-pS165-Hec1
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
BrdU Labeling: One hour before sacrificing the animals, administer a single i.p. injection of BrdU (e.g., 100 mg/kg).
-
Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin overnight, then process and embed in paraffin.
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumors.
-
Perform antigen retrieval.
-
Incubate sections with primary antibodies against BrdU, Nek2, and pS165-Hec1.
-
Apply appropriate secondary antibodies and detection reagents.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained tumor sections.
-
Quantify the percentage of BrdU-positive cells to determine the proliferation index.
-
Assess the staining intensity for Nek2 and pS165-Hec1 to evaluate target engagement.
-
Protocol 3: Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound in vivo.
Materials:
-
Normal BALB/c mice
-
This compound (high dose, e.g., 20 mg/kg)
-
Equipment for blood collection and analysis (CBC and blood chemistry)
-
Animal scale
Procedure:
-
Animal Dosing: Treat normal BALB/c mice with a high dose of this compound (e.g., 20 mg/kg) following the same schedule as the efficacy study. Include a vehicle-treated control group.
-
Body Weight Monitoring: Record the body weight of each mouse twice weekly throughout the treatment period.
-
Blood Analysis: At the end of the study, collect blood samples via cardiac puncture.
-
Perform a Complete Blood Count (CBC) to assess hematological parameters.
-
Perform a blood chemistry panel to evaluate organ function (e.g., liver and kidney).
-
-
Data Analysis: Compare the body weights, CBC results, and blood chemistry parameters between the this compound-treated and control groups to identify any signs of toxicity.
Conclusion
The provided application notes and protocols offer a framework for the in vivo assessment of this compound. The compound has demonstrated a clear mechanism of action and significant anti-tumor efficacy in preclinical models with a favorable toxicity profile. These guidelines will aid researchers in designing and executing robust in vivo studies to further investigate the therapeutic potential of this compound.
References
Application Notes and Protocols: Measuring Hec1 Phosphorylation Following INH154 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hec1 (Highly expressed in cancer 1), also known as NDC80, is a critical component of the Ndc80 kinetochore complex, which is essential for the proper attachment of microtubules to chromosomes during mitosis.[1][2] The function of Hec1 is finely regulated by phosphorylation. One key regulatory event is the phosphorylation of Hec1 at Serine 165 (S165) by the mitotic kinase Nek2.[1][3][4] This phosphorylation is crucial for faithful chromosome segregation.
INH154 is a potent small molecule inhibitor that disrupts the interaction between Hec1 and Nek2 by binding directly to Hec1. This disruption leads to the proteasomal degradation of Nek2, which in turn prevents the phosphorylation of Hec1 at S165. The reduction in pS165-Hec1 levels results in mitotic abnormalities, such as chromosome misalignment and aberrant spindle formation, ultimately leading to cell death in cancer cells.
These application notes provide detailed protocols for quantifying the reduction in Hec1 phosphorylation following treatment with this compound, utilizing established cellular and biochemical techniques.
Signaling Pathway of this compound Action
The mechanism by which this compound reduces Hec1 phosphorylation is a multi-step process involving protein-protein interaction disruption and subsequent protein degradation.
Caption: this compound binds to Hec1, blocking the Hec1-Nek2 interaction, leading to Nek2 degradation and reduced Hec1 S165 phosphorylation.
Application Note 1: Western Blot Analysis of Hec1 S165 Phosphorylation
This protocol describes the use of Western blotting to quantify the decrease in Hec1 S165 phosphorylation in cells treated with this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of Hec1 phosphorylation.
Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or MDA-MB-468) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound (e.g., 0.1 µM to 5 µM) or DMSO as a vehicle control for desired time points (e.g., 4, 8, 18, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples. Load 20-30 µg of total protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-phospho-Hec1 (Ser165) : (e.g., Abcam ab233459)
-
Anti-total Hec1 : (e.g., GeneTex 9G3)
-
Loading Control : (e.g., anti-Actin, anti-Tubulin, or anti-p84)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the pS165-Hec1 signal to the total Hec1 signal.
-
Data Presentation
| Treatment Group | pS165-Hec1 / Total Hec1 (Normalized Intensity) | Fold Change vs. Control |
| DMSO Control (18h) | 1.00 | 1.0 |
| This compound (1 µM, 4h) | 0.65 | 0.65 |
| This compound (1 µM, 18h) | 0.15 | 0.15 |
| This compound (1 µM, 24h) | 0.05 | 0.05 |
Application Note 2: Immunofluorescence Analysis of Kinetochore Hec1 Phosphorylation
This protocol details the use of immunocytochemistry (ICC) to visualize and quantify the reduction of pS165-Hec1 specifically at the kinetochores.
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of kinetochore pS165-Hec1.
Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or U2OS) on sterile glass coverslips in a 24-well plate.
-
Allow cells to attach and grow for 24 hours.
-
Treat with this compound (e.g., 200 nM) or DMSO for the desired time (e.g., 32 hours). To enrich for mitotic cells, a short treatment with a microtubule-destabilizing agent like nocodazole can be performed before fixation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 3% BSA in PBST for 1 hour.
-
Incubate with primary antibodies in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Anti-phospho-Hec1 (Ser165)
-
Anti-centromere antibody (ACA) : To mark kinetochores.
-
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Perform a final wash in PBS.
-
Counterstain DNA with DAPI for 5 minutes.
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
Image cells using a confocal microscope.
-
-
Image Analysis:
-
Identify mitotic cells based on condensed DAPI-stained chromosomes.
-
Quantify the fluorescence intensity of the pS165-Hec1 signal at individual kinetochores (identified by ACA staining).
-
Normalize the pS165 signal to the ACA signal for each kinetochore.
-
Data Presentation
| Treatment Group | Relative pS165-Hec1/ACA Mean Intensity (A.U.) | % of Control |
| DMSO Control | 15,200 ± 1,100 | 100% |
| This compound (200 nM) | 3,800 ± 450 | 25% |
Application Note 3: Advanced Technique - Phos-tag™ SDS-PAGE
Phos-tag™ SDS-PAGE is a mobility-shift electrophoresis technique that separates phosphorylated proteins based on the number of phosphate groups, providing a more detailed view of the phosphorylation state.
Experimental Workflow
Caption: Workflow for Phos-tag™ SDS-PAGE analysis.
Protocol Outline
-
Sample Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
Gel Preparation: Prepare polyacrylamide gels incorporating Phos-tag™ Acrylamide (e.g., 25-50 µM) and MnCl₂ according to the manufacturer's instructions.
-
Electrophoresis: Run the gel at a constant voltage until desired separation is achieved. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
Transfer: Before transferring, wash the gel in transfer buffer containing EDTA to remove manganese ions, which can interfere with protein transfer.
-
Immunoblotting: Perform Western blotting as previously described, using an antibody against total Hec1 . The different bands observed will correspond to different phosphorylation states of Hec1.
-
Analysis: Treatment with this compound is expected to cause a shift from slower-migrating (phosphorylated) bands to a faster-migrating (non-phosphorylated) band, which can be quantified.
Application Note 4: Advanced Technique - Mass Spectrometry
Mass spectrometry (MS)-based phosphoproteomics is the most comprehensive method for identifying and quantifying phosphorylation sites across the proteome, including all sites on Hec1.
Experimental Workflow
Caption: General workflow for phosphoproteomic analysis by mass spectrometry.
Protocol Outline
-
Sample Preparation: Treat cells with this compound or DMSO. Lyse cells, denature proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify the phosphopeptides and their corresponding proteins. Quantify the relative abundance of phosphopeptides (e.g., pS165 of Hec1) between the this compound-treated and control samples.
Data Presentation
| Phosphorylation Site | Fold Change (this compound vs. Control) | p-value |
| Hec1 (S165) | -6.8 | < 0.001 |
| Hec1 (S55) | -1.2 | > 0.05 |
| Nek2 (auto-phos) | -8.5 | < 0.001 |
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HEC1/HEC (phospho S165) antibody (ab233459) | Abcam [abcam.com]
- 3. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
Troubleshooting & Optimization
INH154 solubility and solvent preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of INH154 and the preparation of solvents for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1][2]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO, moderate solubility in ethanol, and is practically insoluble in water.[2][3] For detailed solubility data, please refer to the tables below.
Q3: How should I prepare this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration.[1] If the compound does not dissolve readily, gentle warming and/or sonication can be used to facilitate dissolution. For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the culture medium.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions at -80°C for up to one year or at -20°C for up to one month.
Q5: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for detailed solutions.
Data Presentation: this compound Solubility
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 83.33 | 212.29 | Sonication may be required. Use of hygroscopic DMSO can negatively impact solubility. |
| DMSO | 79 | 201.26 | Use fresh DMSO as moisture can reduce solubility. |
| DMSO | 65 | 165.6 | Sonication is recommended. |
| Ethanol | 5 | 12.74 | |
| Water | < 0.1 (Insoluble) | < 0.25 |
Table 2: Formulations for In Vivo Studies
| Formulation | Solubility (mg/mL) | Molar Equivalent (mM) | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 | ≥ 15.92 | Add solvents sequentially and mix thoroughly. Results in a clear solution. |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.5 | 6.37 | Requires sonication. Results in a suspended solution. |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 | 6.37 | Requires sonication. Results in a suspended solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.30 | Mix evenly. If continuous dosing exceeds half a month, use this protocol with caution. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 | 12.74 | Sonication is recommended. Add solvents sequentially. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Materials:
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This compound powder (Molecular Weight: 392.52 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Procedure:
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Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.925 mg.
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Add the this compound powder to a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.925 mg of this compound.
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Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
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Troubleshooting Guide: Precipitation Issues
Issue: My this compound solution precipitates after dilution in aqueous buffer.
This is a common problem due to the low solubility of many organic compounds in aqueous solutions.
Potential Causes and Solutions:
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Cause 1: High Final Concentration. The final concentration of this compound in your aqueous buffer may be above its solubility limit.
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Solution: Reduce the final working concentration of this compound. Perform a concentration-response experiment to determine the optimal, non-precipitating concentration for your assay.
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Cause 2: High Percentage of Organic Solvent in the Final Solution. While DMSO is a good solvent for the stock solution, a high final concentration of DMSO can be toxic to cells and may still not be sufficient to keep the compound in solution when diluted in an aqueous medium.
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Solution 1: Decrease the volume of the stock solution added to the aqueous buffer. This can be achieved by preparing a more concentrated stock solution.
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Solution 2: Perform serial dilutions of your DMSO stock solution in DMSO first, and then add the final diluted DMSO solution to your aqueous buffer.
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Cause 3: Improper Mixing. Adding the DMSO stock directly and quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
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Solution: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.
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Cause 4: Temperature Differences. Mixing solutions at different temperatures can affect solubility.
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Solution: Ensure that both the this compound stock solution and the aqueous buffer are at the same temperature before mixing.
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Cause 5: Buffer Composition. The pH and composition of your buffer can influence the solubility of the compound.
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Solution: If possible, test the solubility of this compound in different buffer systems to find the most suitable one for your experiment.
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Mandatory Visualization
This compound Mechanism of Action: Disruption of the Hec1/Nek2 Interaction
This compound is a potent inhibitor of the interaction between Hec1 (also known as NDC80) and Nek2 (NIMA-related kinase 2). This interaction is crucial for the proper function of the kinetochore and accurate chromosome segregation during mitosis. By binding to Hec1, this compound blocks the phosphorylation of Hec1 by Nek2. This disruption leads to the degradation of Nek2 through a proteasome-dependent pathway, ultimately resulting in mitotic arrest and cell death in cancer cells.
Caption: Signaling pathway of this compound action.
References
Technical Support Center: Troubleshooting INH154 Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the Nek2 and Hec1 binding inhibitor, INH154, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
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Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions like cell culture media.[1]
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High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.
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Solvent Shock: A rapid change in the solvent environment when a concentrated dimethyl sulfoxide (DMSO) stock solution is diluted into the aqueous media can cause the compound to precipitate.
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Improper Dilution: Directly adding a concentrated DMSO stock to the full volume of media without adequate mixing can lead to localized high concentrations and subsequent precipitation.
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Temperature and pH Shifts: Changes in the temperature or pH of the media upon the addition of the this compound stock solution can negatively affect its solubility.
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Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and serum proteins. These components can potentially interact with this compound and reduce its solubility.[2]
Q2: How can I visually identify this compound precipitation?
This compound precipitate may manifest as:
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Fine, crystalline particles
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A cloudy or hazy appearance in the media
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Larger, distinct crystals
It is crucial to differentiate this from microbial contamination (bacteria, yeast, or fungi), which often presents as uniform turbidity or visible colonies.
Q3: What are the consequences of this compound precipitation in my experiment?
The precipitation of this compound can lead to several experimental issues:
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Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than the intended concentration, leading to unreliable and non-reproducible results.
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Cellular Toxicity: The precipitate particles themselves may have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
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Assay Interference: Precipitate can interfere with microscopy and other imaging-based assays, as well as assays that measure absorbance or fluorescence.
Troubleshooting Guide
Q4: My this compound stock solution in DMSO is clear, but precipitation occurs upon dilution in media. What should I do?
This is a common issue known as "solvent shock." Here is a step-by-step approach to address it:
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Optimize Your Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of your cell culture media, employ a serial dilution method. A recommended practice is to first create an intermediate dilution of the this compound stock in a small volume of pre-warmed serum-free media. Mix gently by vortexing or pipetting, and then add this intermediate dilution to your final volume of complete media. This gradual decrease in solvent concentration can help maintain the solubility of the compound.
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Pre-warm Your Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Changes in temperature can affect solubility.
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Check the Final DMSO Concentration: While DMSO is an effective solvent for this compound, high final concentrations can be toxic to cells and may contribute to precipitation. It is advisable to keep the final DMSO concentration in your culture media at or below 0.5%.
Q5: I am still observing precipitation even after optimizing my dilution method. What are the next steps?
If precipitation persists, consider the following:
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Lower the Final Concentration: Your intended experimental concentration may be too high. Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to ensure you are using a relevant and soluble concentration. The IC50 values for this compound in HeLa and MDA-MB-468 cancer cells are reported to be 0.20 µM and 0.12 µM, respectively.[3]
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Prepare Fresh Solutions: Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare fresh dilutions for each experiment.
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Consider Co-solvents: For particularly challenging experiments, you may explore the use of formulations containing co-solvents, though these are more commonly used for in vivo studies. Formulations for this compound have been reported to include PEG300 and Tween-80, which can enhance solubility.[1][2] However, the compatibility and potential effects of these co-solvents on your specific cell line and assays must be carefully evaluated.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Formulation | Solubility | Notes |
| DMSO | 65 - 83.33 mg/mL (165.6 - 212.29 mM) | Sonication or heating may be needed to aid dissolution. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| Water | < 0.1 mg/mL (insoluble) | |
| Ethanol | 5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (15.92 mM) | Results in a clear solution. |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.5 mg/mL (6.37 mM) | Results in a suspended solution; sonication is needed. |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.37 mM) | Results in a suspended solution; sonication is needed. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Results in a clear solution. |
Experimental Protocols
Protocol: Preparation of a Working Solution of this compound in Cell Culture Media
This protocol provides a general guideline for diluting a concentrated DMSO stock of this compound into cell culture media.
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
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Pre-warmed (37°C) serum-free cell culture media
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Sterile conical tubes
Procedure:
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Prepare a 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 392.52 g/mol ). b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous, sterile DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals. e. Visually inspect the solution to ensure there is no undissolved material. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.
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Dilute the this compound Stock Solution into Cell Culture Media (Example for a final concentration of 1 µM in 10 mL of media): a. Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed, serum-free cell culture media to make a 10 µM intermediate solution. Gently vortex to mix. b. Final Dilution: In a sterile 15 mL conical tube containing 9 mL of pre-warmed, complete cell culture media, add 1 mL of the 10 µM intermediate solution. c. Cap the tube and invert several times to ensure thorough mixing. d. Visually inspect the final 1 µM this compound media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential causes of this compound precipitation in media.
References
Technical Support Center: Optimizing INH154 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of INH154 for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor designed to disrupt the protein-protein interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] this compound binds directly to Hec1, which creates a "death-trap" for Nek2, leading to its subsequent degradation.[1] This action specifically inhibits the Nek2-mediated phosphorylation of Hec1 at the S165 residue, a critical step for proper chromosome segregation during mitosis.[1][3] The disruption of this interaction ultimately triggers mitotic catastrophe and cell death in cancer cells with co-elevated expression of Hec1 and Nek2.
Q2: What are the recommended starting doses for this compound in in vivo mouse studies?
A2: Based on preclinical studies using MDA-MB-468 breast cancer xenografts in athymic nude mice, recommended starting doses are between 5 mg/kg and 20 mg/kg. In these studies, this compound was administered via intraperitoneal (i.p.) injection three times a week. A dose-dependent suppression of tumor growth was observed with these regimens.
Q3: What is the reported toxicity profile of this compound in vivo?
A3: this compound has been shown to have a favorable toxicity profile in preclinical mouse models. During a 6.5-week treatment period with doses of 5 mg/kg and 20 mg/kg, there was no significant difference in the body weights of treated mice compared to the vehicle control group. Furthermore, a high dosage of 20 mg/kg administered to normal BALB/c ByJNarl mice did not result in significant alterations in blood chemistry or complete blood count (CBC) analysis.
Q4: In which cancer models has this compound shown efficacy?
A4: In vivo efficacy of this compound has been demonstrated in a human triple-negative breast cancer MDA-MB-468 xenograft model. In vitro studies have shown that this compound also suppresses the growth of leukemia, osteosarcoma, and glioblastoma cells, suggesting potential for broader applications.
Q5: What is a suggested formulation for in vivo administration of this compound?
A5: A commonly used formulation for preparing this compound for intraperitoneal injection is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare this working solution immediately before use.
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition is observed.
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Possible Cause: The dosage of this compound may be too low for the specific tumor model being used.
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Troubleshooting Steps:
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Dose Escalation: Consider a dose escalation study, increasing the dose of this compound. Doses up to 20 mg/kg administered three times a week have been shown to be well-tolerated and more effective than lower doses.
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Frequency of Administration: While thrice-weekly administration has been effective, the dosing frequency could be adjusted based on tumor growth kinetics and tolerability in your specific model.
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Route of Administration: Intraperitoneal injection has been the documented route. Ensure proper administration technique to maximize bioavailability.
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Issue 2: Concerns about potential off-target effects or toxicity.
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Possible Cause: While this compound has a good reported safety profile, individual animal models can vary in their response.
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Troubleshooting Steps:
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Monitor Animal Health: Closely monitor the mice for any clinical signs of distress, including changes in body weight, behavior, and physical appearance.
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Baseline and Follow-up Blood Work: Conduct baseline blood chemistry and complete blood count (CBC) analysis before starting the treatment and at the end of the study to monitor for any hematological or organ toxicity.
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Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to look for any signs of tissue damage.
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Dose De-escalation: If toxicity is observed, consider reducing the dose or the frequency of administration.
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Issue 3: Difficulty in achieving a clear formulation for injection.
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Possible Cause: this compound may have limited solubility in certain vehicles.
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Troubleshooting Steps:
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Sequential Mixing: When preparing the recommended formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), add the solvents sequentially and ensure the solution is clear before adding the next component.
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Sonication: Use of sonication is recommended to aid in the dissolution of this compound.
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Fresh Preparation: Prepare the formulation fresh for each injection to avoid precipitation or degradation of the compound.
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Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.20 |
| MDA-MB-468 | Breast Cancer | 0.12 |
Table 2: In Vivo Dosing and Efficacy of this compound in MDA-MB-468 Xenograft Model
| Dosage | Route of Administration | Dosing Frequency | Treatment Duration | Outcome |
| 5 mg/kg | Intraperitoneal (i.p.) | Three times a week | 6.5 weeks | Slower tumor growth compared to control |
| 20 mg/kg | Intraperitoneal (i.p.) | Three times a week | 6.5 weeks | Significantly suppressed tumor growth in a dose-dependent manner |
Table 3: In Vivo Toxicity Assessment of this compound
| Animal Model | Dosage | Observation |
| Athymic nude mice with MDA-MB-468 xenografts | 5 mg/kg and 20 mg/kg | Little to no difference in body weight compared to control group over 6.5 weeks |
| Normal BALB/c ByJNarl mice | 20 mg/kg (high dosage) | No significant differences in body weight, blood chemistry, or complete blood count (CBC) |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
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Animal Model: Use 6- to 8-week-old athymic nude mice (nu/nu).
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Cell Implantation: Inject 2 x 10^6 MDA-MB-468 breast cancer cells into the mammary fat pads of the mice.
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Tumor Growth Monitoring: Allow tumors to grow until they reach a volume of approximately 100 mm³.
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Randomization: Randomly divide the mice into treatment groups (e.g., vehicle control, 5 mg/kg this compound, 20 mg/kg this compound).
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Drug Preparation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection three times a week.
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Treatment Duration: Continue the treatment for 6.5 weeks.
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Data Collection: Measure tumor sizes and mouse body weights regularly throughout the study.
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Endpoint Analysis: At the end of the treatment period, sacrifice the mice and harvest the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., BrdU staining) and target engagement (e.g., pS165 Hec1 levels).
Visualizations
Caption: Mechanism of action of this compound.
References
potential off-target effects of INH154
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of INH154, a potent small molecule inhibitor of the Hec1/Nek2 interaction. While this compound has demonstrated high selectivity for its intended target in preclinical studies, it is crucial for researchers to be aware of and have strategies to identify potential off-target effects in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a third-generation inhibitor of the Hec1/Nek2 interaction. It directly binds to Hec1 (Highly Expressed in Cancer 1), a component of the NDC80 kinetochore complex. This binding event induces a conformational change that leads to the proteasome-mediated degradation of Nek2 (NIMA-related kinase 2).[1] The degradation of Nek2, a crucial mitotic kinase, disrupts proper chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells that overexpress Hec1 and Nek2.[1]
Q2: Is there a known off-target profile for this compound?
A2: As of the latest available data, a comprehensive, publicly available off-target profile for this compound from broad-panel screens (e.g., kinome scans) has not been published. However, studies have shown that this compound exhibits high selectivity for cancer cells over non-tumorigenic cell lines.[1][2] For instance, an inactive analog, INH22, demonstrated no growth inhibitory effects, suggesting the activity of this compound is specific to its intended mechanism.[1]
Q3: What are the best practices for determining potential off-target effects of this compound in my experimental model?
A3: To proactively assess for potential off-target effects, a multi-pronged approach is recommended. This includes:
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Biochemical Assays: Profiling this compound against a panel of kinases and other relevant enzymes can identify direct inhibitory activity against unintended targets.
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Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement of this compound with Hec1 in a cellular context and can also be adapted to identify other proteins that are thermally stabilized or destabilized by the compound.
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Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can identify other proteins that this compound may interact with in a complex biological sample.
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Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known consequences of Hec1 or Nek2 depletion (e.g., via RNAi) can help distinguish on-target from potential off-target effects.
Q4: I am observing a phenotype in my experiments with this compound that is inconsistent with Hec1/Nek2 pathway inhibition. What should I do?
A4: Unexpected phenotypes could arise from off-target effects, experimental variability, or context-specific cellular responses. Please refer to our Troubleshooting Guide below for a systematic approach to investigating these unexpected results.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
This guide provides a structured approach for researchers who encounter unexpected results when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Weaker than expected efficacy | 1. Suboptimal compound concentration. 2. Compound degradation. 3. Cell line is not dependent on the Hec1/Nek2 pathway. | 1. Perform a dose-response curve to determine the optimal IC50 in your cell line. 2. Ensure proper storage of this compound and prepare fresh stock solutions. 3. Confirm the expression levels of Hec1 and Nek2 in your cell model. High co-expression is correlated with sensitivity. |
| Unexpected cellular phenotype | 1. Off-target effects. 2. Cell-type specific response to Hec1/Nek2 inhibition. 3. Experimental artifact. | 1. Validate on-target engagement using a Western blot for Nek2 degradation. 2. Use a negative control compound (e.g., an inactive analog if available) to see if the phenotype persists. 3. Perform rescue experiments by overexpressing a drug-resistant mutant of Hec1, if possible. 4. Consider performing a CETSA or ABPP experiment to identify potential off-targets. |
| Toxicity in non-cancerous cells | 1. Off-target toxicity. 2. High compound concentration. | 1. Perform a dose-response analysis on your non-cancerous control cells to determine the therapeutic window. 2. Compare the observed toxicity with that of other mitotic inhibitors to assess if the phenotype is specific. |
Quantitative Data Summary
Due to the limited publicly available quantitative off-target data for this compound, the following tables are presented as examples of how such data would be structured for clear comparison. Researchers are encouraged to generate similar data for their specific off-target investigations.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase | % Inhibition |
| NEK2 (indirect via Hec1) | >95% degradation |
| Aurora A | <10% |
| PLK1 | <10% |
| CDK1 | <5% |
| FLT3 | <5% |
| Other Kinases... | ... |
Table 2: On-Target Potency of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 0.20 |
| MDA-MB-468 | 0.12 |
| Leukemia Cells | Potent Inhibition |
| Osteosarcoma Cells | Potent Inhibition |
| Glioblastoma Cells | Potent Inhibition |
Experimental Protocols
1. Western Blot for Nek2 Degradation (On-Target Validation)
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Cell Culture: Plate cells at a density that will not exceed 80% confluency at the end of the experiment.
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Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for 18-24 hours.
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Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against Nek2 and a loading control (e.g., GAPDH, β-actin).
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
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Cell Treatment: Treat intact cells with this compound or vehicle control.
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Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by freeze-thawing.
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Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
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Analysis: Analyze the soluble fraction by Western blot for Hec1 to assess its thermal stabilization upon this compound binding.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for identifying and validating potential off-target effects.
References
Technical Support Center: INH154 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity of INH154 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2)[1]. Both Hec1 and Nek2 are critical mitotic regulators often overexpressed in cancers[1]. This compound directly binds to Hec1, which creates a "death-trap" for Nek2, leading to its proteasome-mediated degradation[1][2]. This degradation prevents the Nek2-dependent phosphorylation of Hec1 at serine 165 (S165), a crucial step for proper chromosome segregation during mitosis[1]. The disruption of this process ultimately induces mitotic catastrophe and cell death in cancer cells.
Q2: Has this compound shown toxicity in preclinical animal models?
A2: Preclinical studies using mouse xenograft models of human breast cancer have indicated that this compound is effective in suppressing tumor growth without causing obvious toxicity. In these studies, mice treated with this compound showed little difference in body weight compared to control groups over a 6.5-week treatment period. Furthermore, toxicity studies in normal BALB/c ByJNarl mice administered a high dose of this compound (20 mg/kg) revealed no significant differences in body weight, blood chemistry, or complete blood count (CBC) analysis when compared to control animals.
Q3: What are the effective doses of this compound used in animal studies?
A3: In mouse xenograft models with MDA-MB-468 human breast cancer cells, this compound has been shown to be effective at doses of 5 mg/kg and 20 mg/kg administered via intraperitoneal (i.p.) injections three times a week. These treatments led to a dose-dependent reduction in tumor growth rates.
Q4: Does this compound selectively target cancer cells?
A4: Yes, studies have shown that this compound selectively targets cancer cells over non-tumorigenic cells. The growth of leukemia, osteosarcoma, and glioblastoma cells was suppressed by this compound, while it had no significant growth-inhibitory effects on non-tumorigenic fibroblast (HS27) and mammary epithelial (MCF10A) cells. The reduction of Nek2 expression was observed in breast cancer cell lines (MDA-MB-468 and MDA-MB-231) but not in the non-tumorigenic MCF-10A mammary cell line upon treatment with this compound.
Troubleshooting Guide
Q1: I am observing unexpected weight loss in my animal models treated with this compound. What should I do?
A1: While published studies report no significant body weight changes, individual animal responses can vary depending on the model, strain, and overall health status.
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Immediate Actions:
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Monitor the animal's body weight daily.
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Assess for other signs of distress, such as changes in behavior, posture, or food and water intake.
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Consider reducing the dosage or the frequency of administration.
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Ensure the vehicle used for this compound administration is not contributing to the toxicity.
-
-
Follow-up Actions:
-
If weight loss exceeds 15-20% of the initial body weight, or if other signs of severe toxicity are observed, consider euthanizing the animal according to your institution's ethical guidelines.
-
Perform a full necropsy and histopathological analysis of major organs to identify any potential organ damage.
-
Review your experimental protocol to ensure correct dose calculations and administration techniques.
-
Q2: The anti-tumor efficacy of this compound in my xenograft model is lower than expected. What could be the reason?
A2: Several factors could contribute to lower-than-expected efficacy.
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Hec1 and Nek2 Expression: Confirm that your cancer cell line has high co-expression levels of Hec1 and Nek2, as this compound's efficacy is dependent on this.
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Drug Administration: Ensure the intraperitoneal (i.p.) injection technique is correct and the drug is being delivered to the peritoneal cavity. Improper injection can lead to subcutaneous administration and reduced bioavailability.
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Drug Stability: Prepare fresh dilutions of this compound for each administration. The stability of the compound in your chosen vehicle and storage conditions should be considered.
-
Tumor Burden: Treatment initiated on larger tumors may show a less dramatic response. The referenced successful studies began treatment when tumor volumes reached approximately 100 mm³.
Q3: I am observing skin irritation or inflammation at the injection site. How can I mitigate this?
A3: Local irritation can occur due to the vehicle, the pH of the solution, or the compound itself.
-
Vehicle Choice: Ensure the vehicle is appropriate for intraperitoneal injection and is well-tolerated by the animal model.
-
Injection Technique: Rotate the injection site for each administration to minimize local irritation.
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Solution Preparation: Check the pH of your this compound solution and adjust if necessary to be closer to physiological pH. Ensure the compound is fully dissolved.
-
Monitoring: Regularly examine the injection site for signs of severe inflammation or necrosis. If observed, consult with veterinary staff.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Breast Cancer | 0.12 |
Table 2: In Vivo Dosing in Mouse Xenograft Model (MDA-MB-468)
| Dose | Administration Route | Frequency | Duration | Observed Toxicity | Citation |
| 5 mg/kg | Intraperitoneal (i.p.) | Thrice-weekly | 6.5 weeks | No significant body weight difference | |
| 20 mg/kg | Intraperitoneal (i.p.) | Thrice-weekly | 6.5 weeks | No significant body weight difference |
Experimental Protocols
Protocol: In Vivo Toxicity Assessment of this compound in Mice
This protocol is based on the methodology described in the cited literature.
-
Animal Model: Use healthy, age-matched BALB/c ByJNarl mice (or another appropriate strain).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
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Grouping: Randomly divide the mice into at least two groups: a vehicle control group and an this compound treatment group (e.g., 20 mg/kg). A minimum of 5-7 animals per group is recommended.
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Drug Preparation: Prepare this compound in a sterile vehicle suitable for intraperitoneal injection.
-
Administration: Administer this compound or vehicle via intraperitoneal injection thrice-weekly for a predetermined period (e.g., 6.5 weeks).
-
Monitoring:
-
Body Weight: Measure and record the body weight of each animal at least twice a week.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in appearance, behavior, or activity levels.
-
-
Terminal Procedures:
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At the end of the study, collect blood samples via cardiac puncture for a complete blood count (CBC) and blood chemistry analysis.
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Euthanize the animals and perform a gross necropsy.
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Collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.
-
-
Data Analysis: Compare the data from the treatment group to the vehicle control group to assess for any significant differences in the measured parameters.
Visualizations
Caption: this compound signaling pathway leading to mitotic catastrophe.
References
dealing with inconsistent results in INH154 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing INH154 in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing variable IC50 values for this compound across different cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines due to several factors:
-
Expression Levels of Hec1 and Nek2: The primary targets of this compound are Hec1 and Nek2.[1][2][3] Cell lines with higher co-expression of both Hec1 and Nek2 are generally more sensitive to this compound.[1] We recommend performing baseline protein expression analysis (e.g., Western blotting) for Hec1 and Nek2 in your cell lines of interest.
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Cellular Proliferation Rate: The mechanism of this compound involves inducing mitotic catastrophe.[1] Therefore, rapidly proliferating cells may exhibit higher sensitivity.
-
General Drug Resistance Mechanisms: Intrinsic or acquired drug resistance mechanisms in certain cell lines can also contribute to variability.
Summary of Reported this compound IC50 Values:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.20 | |
| MDA-MB-468 | Breast Cancer | 0.12 |
Q2: My this compound solution appears to have precipitated. How should I handle this?
A2: this compound is typically dissolved in a solvent like DMSO for stock solutions. To avoid precipitation, ensure the following:
-
Proper Storage: Store stock solutions at -20°C or -80°C for long-term stability.
-
Working Dilutions: When preparing working dilutions, use pre-warmed media and vortex thoroughly. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility: If precipitation occurs, gently warm the solution and vortex until it redissolves. If the issue persists, consider preparing a fresh stock solution.
Q3: I am not observing the expected decrease in Nek2 protein levels after this compound treatment. What could be the cause?
A3: this compound induces the degradation of Nek2 protein. If you are not observing this effect, consider the following:
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Treatment Duration and Concentration: Ensure you are using an appropriate concentration and treatment duration. Nek2 degradation is often observed after 18 hours of treatment with 1 µM this compound. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
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Cell Lysis and Protein Extraction: Use appropriate lysis buffers and protease inhibitors to prevent protein degradation during sample preparation.
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Antibody Quality: Verify the specificity and efficacy of your Nek2 antibody.
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Hec1 Interaction: The binding of Nek2 to Hec1 is a prerequisite for this compound-induced Nek2 degradation.
Q4: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results in cell-based assays are a common challenge. Here are some general troubleshooting tips applicable to this compound experiments:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
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Reagent and Media Consistency: Use the same lot of reagents and media across all experiments to minimize variability.
-
Incubation Time: Adhere to a strict incubation time for both cell treatment and assay development.
-
Pipetting Technique: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate liquid handling.
-
Plate Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter may behave differently. Consider not using the outer wells for critical measurements.
Experimental Protocols
1. Cell Viability (IC50) Determination using XTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Assay Development: Add the XTT reagent to each well and incubate for the recommended time to allow for color development.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Western Blotting for Nek2 Degradation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 1 µM for 18 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody against Nek2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative Nek2 protein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
improving INH154 stability in solution
Technical Support Center: INH154
This guide provides researchers, scientists, and drug development professionals with detailed information and solutions for handling the novel Kinase X inhibitor, this compound. The focus is to address and resolve common challenges related to its stability and solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for hydrophobic molecules.[1] Always use a fresh or properly stored bottle of anhydrous DMSO to avoid introducing water, which can compromise the long-term stability of the compound.
Q2: How should I store this compound powder and its stock solutions? A2: Proper storage is critical for maintaining the integrity of this compound.[2]
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Solid Form (Powder): Store desiccated at -20°C for long-term stability (up to 3 years).[3]
-
DMSO Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes in tightly sealed vials and stored at -80°C for up to 6 months. This practice prevents contamination and degradation from repeated freeze-thaw cycles.
Q3: Can I repeatedly freeze and thaw my this compound stock solution? A3: It is strongly advised to avoid repeated freeze-thaw cycles. DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened, which can lead to compound precipitation or degradation over time. Preparing single-use aliquots is the best practice.
Q4: What is the maximum recommended final concentration of DMSO for cell-based assays? A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines. It is critical to include a vehicle control (media with the same final DMSO concentration) in your experiments to assess its specific effect on your cell line.
Troubleshooting Guides
Problem: My this compound precipitated out of solution after I diluted the DMSO stock into my aqueous buffer (e.g., PBS, cell culture media). What happened and how can I prevent it?
Cause: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. The hydrophobic this compound molecules aggregate and crash out of the solution.
Solutions:
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Lower the Final Concentration: The most common reason for precipitation is exceeding the compound's aqueous solubility limit. Try reducing the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: The way you dilute the stock solution is critical. Do not add the aqueous buffer to your concentrated DMSO stock. Instead, add the small volume of DMSO stock dropwise into the larger volume of aqueous buffer while vigorously vortexing or stirring. This promotes rapid mixing and prevents localized high concentrations that lead to precipitation.
-
Maintain Consistent Temperature: Ensure both the stock solution and the aqueous buffer are at the same temperature (e.g., room temperature or 37°C) before mixing. Temperature fluctuations can negatively impact solubility.
-
Increase Stock Concentration: Prepare a more concentrated DMSO stock solution. This allows you to use a smaller volume to achieve your final concentration, thereby keeping the final percentage of DMSO low and reducing its impact on solubility.
Problem: I am observing a decrease in the activity of my this compound working solution during a long-term (24-48 hour) experiment.
Cause: This loss of activity may indicate that this compound is degrading in the experimental medium, which can be influenced by temperature, pH, or interaction with media components.
Solutions:
-
Perform a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium. Incubate the compound in the medium at 37°C and collect samples at different time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the parent compound at each point using an analytical method like HPLC to determine its stability profile.
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Replenish the Compound: If degradation is confirmed, consider a partial media change with freshly prepared this compound during the experiment to maintain a more consistent effective concentration.
-
Prepare Solutions Fresh: Always prepare the final aqueous working solutions of this compound immediately before use. Do not store this compound in aqueous buffers for extended periods.
Data Presentation: this compound Properties
The following tables summarize key solubility and stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Maximum Solubility |
|---|---|---|
| DMSO | 25°C | ≥ 150 mM |
| Ethanol | 25°C | ~25 mM |
| PBS (pH 7.4) | 25°C | < 10 µM |
Table 2: Stability of this compound in Solution Over Time
| Solvent / Medium | Storage Temp. | % Remaining (24 hours) | % Remaining (72 hours) |
|---|---|---|---|
| DMSO | -80°C | >99% | >99% |
| DMSO | 4°C | 98% | 91% |
| Cell Culture Medium + 10% FBS | 37°C | 92% | 75% |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Stock and Working Solutions
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Prepare Stock Solution (in DMSO): a. Before opening, centrifuge the vial of this compound powder to ensure all solid material is at the bottom. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 50 mM). c. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use, low-retention polypropylene vials. Store immediately at -80°C.
-
Prepare Final Working Solution (in Aqueous Buffer): a. Bring the aqueous buffer (e.g., cell culture medium) to the desired experimental temperature (e.g., 37°C). b. Thaw a single aliquot of the this compound DMSO stock at room temperature and vortex gently to ensure it is fully dissolved. c. Place the final volume of pre-warmed aqueous buffer into a sterile tube. d. While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop to the buffer. e. Visually inspect the solution to ensure no precipitation has occurred. If the solution appears cloudy, the final concentration is likely too high for the aqueous buffer. Use the solution immediately after preparation.
Protocol 2: Protocol for Assessing this compound Stability using HPLC
This protocol provides a method to evaluate the chemical stability of this compound in a specific medium over time.
-
Sample Preparation: a. Prepare a solution of this compound in the desired medium (e.g., DMEM + 10% FBS) at the final working concentration. b. Immediately collect an aliquot for the T=0 time point. Quench the sample by diluting it 1:1 with ice-cold acetonitrile to precipitate proteins and halt degradation. Store at -80°C. c. Place the remaining solution in a 37°C incubator. d. Collect additional aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours), quenching each sample in the same manner.
-
HPLC Analysis: a. After collecting all time points, centrifuge the quenched samples to pellet precipitated proteins. b. Analyze the supernatant using a validated reverse-phase HPLC method with UV detection. c. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
- Flow Rate: 1.0 mL/min
- Detection: UV at the λmax of this compound. d. Quantify the peak area of the parent this compound compound at each time point.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of this compound remaining versus time to generate a stability profile.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase X.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: INH154 Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the activity of INH154, a small molecule inhibitor of the HEC1/NEK2 interaction, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that disrupts the protein-protein interaction between Highly Expressed in Cancer 1 (HEC1) and NIMA-related kinase 2 (NEK2).[1][2] this compound binds directly to HEC1, which creates a "death-trap" for NEK2, leading to its proteasome-mediated degradation.[1] The loss of NEK2 prevents the phosphorylation of HEC1 at serine 165 (pS165), a crucial step for proper chromosome segregation during mitosis.[1][3] This disruption leads to mitotic catastrophe, characterized by chromosome misalignment and multipolar spindle formation, ultimately resulting in cancer cell death.
Q2: How do I determine an effective concentration of this compound for my new cell line?
A2: The effective concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. Based on published data, the IC50 for this compound in HeLa and MDA-MB-468 cancer cells is 0.20 µM and 0.12 µM, respectively. A starting concentration range of 10 nM to 10 µM is advisable for initial experiments.
Q3: What are the key molecular and cellular readouts to confirm this compound activity?
A3: The primary molecular signature of this compound activity is the degradation of NEK2 protein and a corresponding decrease in the phosphorylation of HEC1 at serine 165 (pS165 Hec1). Cellular phenotypes include decreased cell viability, cell cycle arrest in G2/M phase, and observable mitotic defects such as chromosome misalignment and multipolar spindles.
Q4: What should I do if I don't observe any effect of this compound on my cell line?
A4: If you do not observe the expected effects of this compound, consider the following troubleshooting steps:
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Confirm Target Expression: Verify the expression levels of HEC1 and NEK2 in your cell line via Western blotting or qRT-PCR. This compound's efficacy may be dependent on the expression of its target proteins.
-
Check for Drug Resistance: Your cell line may possess intrinsic or acquired resistance mechanisms. This could include mutations in HEC1 that prevent this compound binding or upregulation of drug efflux pumps.
-
Optimize Experimental Conditions: Re-evaluate your assay conditions, including drug concentration, treatment duration, and cell density.
-
Verify Compound Integrity: Ensure the this compound compound is properly stored and has not degraded.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the proposed experimental workflow for confirming this compound activity and the underlying signaling pathway.
Caption: Experimental workflow for confirming this compound activity.
Caption: this compound signaling pathway leading to cell death.
Troubleshooting Guides and Experimental Protocols
Experiment 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the IC50 of this compound in the new cell line.
| Parameter | Recommendation |
| Assay Type | MTT or XTT |
| Plate Format | 96-well, flat-bottom |
| Seeding Density | Cell-line dependent, aim for 70-80% confluency at the end of the assay |
| This compound Concentrations | 8-point serial dilution (e.g., 10 µM down to 1 nM) |
| Treatment Duration | 48-72 hours |
| Controls | Untreated cells, Vehicle control (DMSO) |
Protocol (XTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include vehicle controls with the same final DMSO concentration.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects | - Ensure a homogenous cell suspension before and during plating.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate; fill them with sterile PBS or media. |
| No dose-dependent decrease in viability | - Cell line is resistant to this compound- this compound concentration is too low- Insufficient treatment duration | - Confirm target expression (HEC1/NEK2).- Increase the concentration range of this compound.- Extend the treatment duration (e.g., up to 96 hours). |
| Low signal in all wells | - Low cell number- Suboptimal assay conditions | - Optimize seeding density.- Ensure reagents are not expired and are stored correctly. |
Experiment 2: Western Blot for NEK2 and pS165 Hec1
Objective: To confirm that this compound induces NEK2 degradation and inhibits HEC1 phosphorylation.
| Parameter | Recommendation |
| Treatment | Treat cells with this compound at 1x and 5x the determined IC50 for 18-24 hours. |
| Lysate Preparation | Use RIPA buffer supplemented with protease and phosphatase inhibitors. |
| Primary Antibodies | - Rabbit anti-NEK2- Rabbit anti-phospho-HEC1 (Ser165)- Mouse anti-HEC1- Mouse anti-GAPDH or β-actin (loading control) |
| Controls | - Vehicle-treated cells (DMSO)- Untreated cells |
Protocol:
-
Treat cells with this compound and controls as described above.
-
Harvest and lyse the cells. Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for target proteins | - Low protein expression in the cell line- Inefficient antibody binding- Poor protein transfer | - Confirm target expression via qRT-PCR.- Increase primary antibody concentration or incubation time.- Verify transfer efficiency with Ponceau S staining. |
| No change in NEK2 or pS165 Hec1 levels | - Insufficient this compound concentration or treatment time- Cell line is resistant | - Increase this compound concentration and/or extend treatment time (up to 48 hours).- Investigate potential resistance mechanisms. |
| High background | - Insufficient blocking- Antibody concentration too high | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate primary and secondary antibody concentrations. |
Experiment 3: Immunofluorescence for Mitotic Phenotypes
Objective: To visualize this compound-induced mitotic defects.
| Parameter | Recommendation |
| Cell Seeding | Grow cells on glass coverslips to 50-70% confluency. |
| Treatment | Treat cells with this compound at 1x and 5x IC50 for 24 hours. |
| Fixation | 4% paraformaldehyde in PBS for 15 minutes. |
| Permeabilization | 0.25% Triton X-100 in PBS for 10 minutes. |
| Primary Antibody | Mouse anti-α-tubulin (to visualize mitotic spindles). |
| Secondary Antibody | Fluorophore-conjugated anti-mouse IgG. |
| Counterstain | DAPI or Hoechst (to visualize chromosomes). |
Protocol:
-
Seed and treat cells on coverslips as described.
-
Fix, permeabilize, and wash the cells with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash and incubate with the secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash and mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells with chromosome misalignment and/or multipolar spindles.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background staining | - Insufficient blocking or washing- Secondary antibody non-specific binding | - Increase blocking time and number of washes.- Run a secondary antibody-only control to check for non-specificity. |
| Weak fluorescent signal | - Low primary antibody concentration- Photobleaching | - Increase primary antibody concentration or incubation time.- Use an antifade mounting medium and minimize exposure to the excitation light. |
| No observable mitotic defects | - this compound is not effective at the tested concentration/duration- Cell cycle synchronization may be needed | - Increase this compound concentration or treatment time.- Consider synchronizing cells in G2/M phase (e.g., with nocodazole) before this compound treatment to enrich for mitotic cells. |
Experiment 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces G2/M cell cycle arrest.
| Parameter | Recommendation |
| Treatment | Treat cells with this compound at 1x and 5x IC50 for 24 hours. |
| Cell Fixation | Ice-cold 70% ethanol. |
| Staining | Propidium Iodide (PI) staining solution containing RNase A. |
| Analysis | Flow cytometer with appropriate laser and filter for PI. |
Protocol:
-
Treat approximately 1x10^6 cells with this compound and controls.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad G1 and G2 peaks | - Inconsistent staining- Cell clumps | - Ensure cells are fully resuspended in the staining solution.- Gently filter the cell suspension before analysis to remove clumps. |
| No significant increase in G2/M population | - this compound may induce apoptosis without a strong G2/M arrest in this cell line.- Insufficient treatment time. | - Analyze for a sub-G1 peak, which is indicative of apoptosis.- Perform a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of G2/M arrest. |
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to INH154
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cellular resistance to INH154, a small molecule inhibitor of the Hec1/Nek2 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2).[1][2][3][4] this compound binds directly to Hec1 at amino acid residues 394-408 (specifically involving W395, L399, and K400).[1] This binding prevents the phosphorylation of Hec1 at serine 165 (S165) by Nek2, a crucial step for proper chromosome segregation during mitosis. A key feature of this compound's mechanism is that its binding to Hec1 creates a "death-trap" for Nek2. The binding of Nek2 to the this compound-bound Hec1 induces a conformational change in Nek2, leading to its proteasome-mediated degradation. This degradation of Nek2 ultimately results in mitotic catastrophe and cell death in cancer cells.
Q2: What is the typical effective concentration of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. For example, the IC50 is approximately 0.20 µM in HeLa cells and 0.12 µM in MDA-MB-468 breast cancer cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How can I tell if my cells are developing resistance to this compound?
A3: A primary indicator of resistance is a decrease in the sensitivity of your cells to this compound, observed as an increase in the IC50 value. This can be determined by performing a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on your treated cell population and comparing the results to the parental (sensitive) cell line. An increase in the IC50 of 3-fold or more is often considered an indication of resistance.
Troubleshooting Guide: Decreased Efficacy of this compound
If you are observing a reduced response to this compound in your experiments, consider the following potential causes and troubleshooting steps.
Problem 1: Gradual loss of this compound efficacy over time.
This may indicate the development of acquired resistance in your cell line.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Nek2 expression | 1. Assess Nek2 protein levels: Perform a Western blot to compare Nek2 protein levels in your potentially resistant cells with the parental, sensitive cells. Upregulation of Nek2 is a known mechanism of drug resistance in cancer. 2. Knockdown of Nek2: Use siRNA to transiently knockdown Nek2 expression in the resistant cells and reassess their sensitivity to this compound using a cell viability assay. A restored sensitivity would suggest Nek2 upregulation as the resistance mechanism. |
| Mutations in Hec1 or Nek2 | 1. Sequence Hec1 and Nek2 genes: Sequence the coding regions of Hec1 and Nek2 in your resistant cell line to identify potential mutations. A known resistance-conferring mutation in Nek2 is R361L, which impairs its binding to Hec1 and subsequent degradation. 2. Co-immunoprecipitation: Perform a co-immunoprecipitation (Co-IP) assay to assess the interaction between Hec1 and Nek2 in the presence of this compound. A persistent interaction in resistant cells, despite treatment, could indicate a mutation preventing the drug's disruptive effect. |
| Activation of compensatory signaling pathways | 1. Phospho-protein array: Use a phospho-protein array to identify upregulated survival pathways in the resistant cells compared to the parental line. 2. Combination therapy: Based on the identified compensatory pathways, consider combination therapy with inhibitors targeting those pathways. For example, if PI3K/Akt or MAPK pathways are activated, co-treatment with respective inhibitors could restore sensitivity to this compound. |
Data Presentation: Comparing Sensitive vs. Resistant Cell Lines
| Parameter | Parental (Sensitive) Cells | This compound-Resistant Cells |
| This compound IC50 | ~0.1-0.2 µM (e.g., MDA-MB-468, HeLa) | > 1 µM (Hypothetical) |
| Nek2 Protein Level | Baseline | Potentially 2-5 fold higher |
| Hec1 Protein Level | Baseline | Likely unchanged |
| Hec1-Nek2 Interaction (in presence of this compound) | Disrupted | Potentially maintained |
Experimental Protocols
Development of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with this compound on the parental cell line to establish the initial IC50 value.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor cell viability: At each concentration step, allow the cells to stabilize and resume normal growth. If significant cell death occurs, maintain the cells at the previous concentration for a longer period.
-
Confirm resistance: Periodically determine the IC50 of the treated cell population. A significant increase (e.g., >3-fold) compared to the parental line indicates the development of resistance.
-
Establish a stable resistant line: Once the desired level of resistance is achieved, maintain the cells in a medium containing a constant concentration of this compound.
Western Blot for Hec1 and Nek2
This protocol outlines the procedure for detecting Hec1 and Nek2 protein levels in cell lysates.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hec1 and Nek2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against Hec1 and Nek2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) of Hec1 and Nek2
This protocol is for assessing the interaction between endogenous Hec1 and Nek2.
Materials:
-
Cell lysates from treated and untreated cells
-
Antibody against Hec1 or Nek2 for immunoprecipitation
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hec1) overnight at 4°C.
-
Bead binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western blot analysis: Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Nek2).
Visualizations
Signaling Pathway and Drug Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating Resistance
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for INH154 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for the handling and use of INH154 stock solutions. Adherence to these guidelines is crucial for ensuring the reproducibility and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in aqueous buffers. What should I do?
A1: this compound is practically insoluble in water.[1] It is necessary to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this compound.[1] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are required.[2]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity.[3] A stepwise dilution process can also help prevent the compound from precipitating out of solution. If precipitation persists, gentle warming or sonication can aid dissolution.
Q3: My this compound stock solution has changed color. What does this indicate?
A3: A change in the color of your stock solution may suggest chemical degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For long-term stability, this compound stock solutions prepared in a solvent should be stored in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Before use, allow the aliquot to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q5: What are the essential controls to include when using this compound in my experiments?
A5: To ensure the validity of your results, several controls are essential. A vehicle control, containing the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, is crucial to account for any effects of the solvent itself. An untreated control (cells or reagents only) provides a baseline for normal activity. If available, a structurally similar but inactive analog can serve as a negative control to assess off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
If you observe a lack of expected biological activity or inconsistent results with your this compound treatment, consider the following troubleshooting steps:
-
Verify Compound Integrity: The compound may have degraded. It is advisable to perform a quality control check on your stock solution to confirm its concentration and purity.
-
Check for Precipitation: Visually inspect your stock solution and the final working solution in your experimental medium for any signs of precipitation. The effective concentration of the inhibitor will be lower if it is not fully dissolved.
-
Review Dilution and Dosing: Ensure that the dilution calculations and the final concentration of this compound in your assay are correct.
-
Assess Cellular Uptake: For cell-based assays, consider the possibility of poor cell permeability.
Issue 2: Compound Precipitation During Storage or Use
Precipitation of this compound can occur under several circumstances. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Media | Prepare a high-concentration stock in DMSO. For working solutions, perform serial dilutions and ensure the final solvent concentration is non-toxic to the experimental system. |
| Exceeding Solubility Limit | Do not exceed the known solubility limits of this compound in the chosen solvent system. If necessary, use co-solvents or formulation agents for in vivo studies as recommended by the supplier. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
| Solvent Evaporation | Ensure storage vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation. |
Quality Control Data Presentation
The following tables summarize key quantitative data for the quality control of this compound stock solutions.
Table 1: this compound Solubility and Stock Solution Storage
| Parameter | Value | Reference |
| Molecular Weight | 392.52 g/mol | |
| Solubility in DMSO | ≥ 65 mg/mL (165.6 mM) | |
| Solubility in Water | < 0.1 mg/mL (insoluble) | |
| Powder Storage | -20°C for up to 3 years | |
| Stock Solution in Solvent (-80°C) | Stable for up to 1 year | |
| Stock Solution in Solvent (-20°C) | Stable for up to 1 month |
Table 2: Recommended Purity and Concentration Verification Methods
| QC Parameter | Method | Key Considerations |
| Purity | High-Performance Liquid Chromatography (HPLC) | Use a suitable column and mobile phase to achieve good separation of this compound from potential impurities. Purity is typically assessed by the area percentage of the main peak. |
| Identity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of this compound, providing definitive identification. |
| Concentration | Quantitative HPLC or UV-Vis Spectrophotometry | For HPLC, a calibration curve with a known standard is required. For UV-Vis, the molar absorptivity of this compound at a specific wavelength is needed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
Objective: To assess the purity of the prepared this compound stock solution.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound (if available)
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and column.
-
Dilute a small aliquot of the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) using the mobile phase or a compatible solvent.
-
Inject a defined volume of the diluted sample onto the HPLC system.
-
Run the appropriate gradient or isocratic method to separate the components.
-
Monitor the elution profile at a suitable wavelength (determined by a UV scan of this compound).
-
Analyze the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main this compound peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.
Visualizations
Caption: Workflow for this compound stock solution preparation and quality control.
Caption: this compound mechanism of action leading to cell death.
References
Validation & Comparative
INH154 vs. INH41: A Comparative Efficacy Analysis for Novel Cancer Therapeutics
For Immediate Release
This guide provides a detailed comparison of the efficacy of two novel small molecule inhibitors, INH154 and INH41, which target the Hec1/Nek2 protein-protein interaction, a critical nexus in mitotic regulation. This document is intended for researchers, scientists, and drug development professionals interested in the development of targeted cancer therapies.
Abstract
This compound and INH41 are novel derivatives of isonicotinoyl-N-(4-(thiazol-2-yl)phenyl)hydrazine (INH) that disrupt the crucial interaction between Hec1 and Nek2, two proteins often overexpressed in cancer and associated with poor prognosis.[1][2] This disruption leads to the degradation of Nek2, mitotic catastrophe, and ultimately, cancer cell death.[1] Experimental data demonstrates that this compound is a more potent successor to INH41, exhibiting significantly lower IC50 values in various cancer cell lines and greater tumor growth inhibition in in vivo models.[1] This guide synthesizes the available efficacy data, outlines the experimental methodologies used to generate this data, and provides visual representations of the mechanism of action and experimental workflows.
Mechanism of Action
Both this compound and INH41 function by binding directly to Hec1, which in turn triggers the degradation of Nek2.[1] This is a unique "death-trap" mechanism, as the inhibitors do not directly target Nek2 but rather induce its degradation by binding to its partner protein. The phosphorylation of Hec1 at the S165 residue by Nek2 is a critical step for proper chromosome segregation during mitosis. By preventing the Hec1/Nek2 interaction, this compound and INH41 inhibit this phosphorylation event, leading to spindle abnormalities, chromosome misalignment, and mitotic catastrophe.
In Vitro Efficacy
This compound consistently demonstrates superior potency compared to INH41 across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are significantly lower for this compound, indicating that a lower concentration is required to achieve the same level of therapeutic effect.
| Cell Line | Cancer Type | INH41 IC50 (µM) | This compound IC50 (µM) |
| HeLa | Cervical Cancer | ~4-5 | 0.20 |
| MDA-MB-468 | Breast Cancer | ~2-3 | 0.12 |
| Leukemia | - | ND | Effective |
| Osteosarcoma | - | ND | Effective |
| Glioblastoma | - | ND | Effective |
Table 1: Comparative in vitro cytotoxicity of INH41 and this compound in various cancer cell lines. Data extracted from multiple sources. "ND" indicates that specific IC50 values were not detailed in the reviewed literature, although the compounds were noted to be effective.
Importantly, both INH41 and this compound showed no significant growth inhibitory effects on non-tumorigenic cell lines, such as the fibroblast cell line HS27 and the mammary epithelial cell line MCF10A, suggesting a favorable therapeutic window.
In Vivo Efficacy: Xenograft Mouse Model
The superior efficacy of this compound was further confirmed in a mouse xenograft model using MDA-MB-468 human triple-negative breast cancer cells.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
| Vehicle Control | - | Baseline |
| INH41 | 10 | Significant |
| INH41 | 50 | More Significant |
| This compound | 5 | Significant |
| This compound | 20 | Most Significant |
Table 2: In vivo efficacy of INH41 and this compound in an MDA-MB-468 xenograft mouse model.
The results indicate that this compound is effective at a lower dose (5 mg/kg) and exhibits more potent tumor growth suppression at a higher dose (20 mg/kg) compared to INH41. Treatment with these inhibitors led to a reduction in the tumor proliferation index, as measured by BrdU staining, and decreased levels of Nek2 and Hec1 S165 phosphorylation in the tumor tissues. Notably, no obvious toxicity or significant changes in body weight were observed in the treated mice, even at high dosages of this compound.
Experimental Protocols
Cell Viability Assay (XTT Assay)
The in vitro cytotoxicity of this compound and INH41 was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-468) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or INH41 for a period of 4 days.
-
XTT Reagent Addition: Following the treatment period, the XTT labeling mixture was added to each well.
-
Incubation: The plates were incubated for a specified time to allow for the conversion of the XTT reagent into a formazan salt by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Mouse Xenograft Study
The in vivo efficacy was evaluated using a xenograft model in athymic nude mice.
-
Cell Implantation: Human triple-negative breast cancer MDA-MB-468 cells were subcutaneously injected into the flanks of the mice.
-
Tumor Growth: The tumors were allowed to grow to a volume of approximately 100 mm³.
-
Group Allocation: The mice were randomly divided into treatment and control groups.
-
Treatment Administration: The mice received thrice-weekly intraperitoneal (i.p.) injections of either the vehicle control, INH41 (10 mg/kg or 50 mg/kg), or this compound (5 mg/kg or 20 mg/kg).
-
Monitoring: Tumor size and mouse body weight were measured regularly throughout the 6.5-week treatment period.
-
Endpoint Analysis: At the end of the study, the mice were sacrificed, and the tumors were harvested for further analysis, including immunohistochemistry for proliferation markers (BrdU) and protein levels of Nek2 and phosphorylated Hec1.
Conclusion
The available data strongly indicates that this compound is a more potent inhibitor of the Hec1/Nek2 interaction than its predecessor, INH41. Its enhanced efficacy, demonstrated by lower IC50 values in vitro and superior tumor growth inhibition in vivo at lower doses, positions this compound as a promising candidate for further preclinical and clinical development. The favorable safety profile observed in animal models further supports its potential for translation into a clinical setting for the treatment of cancers with co-elevated expression of Hec1 and Nek2.
References
A Comparative Analysis of INH154 and NBI-961 as Nek2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Nek2 inhibitors: INH154 and NBI-961. The information presented is collated from peer-reviewed research and is intended to assist researchers in making informed decisions for their drug development and cancer biology studies.
Executive Summary
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and mitotic spindle formation. Its overexpression is implicated in the tumorigenesis and progression of various cancers, making it a compelling target for therapeutic intervention. This guide focuses on two small molecule inhibitors of Nek2: this compound, an indirect inhibitor that disrupts the Hec1/Nek2 protein-protein interaction, and NBI-961, a direct, bifunctional inhibitor that targets the kinase activity of Nek2 and induces its proteasomal degradation.
Recent studies, notably by McCrury et al. (2023), indicate that NBI-961 demonstrates superior potency and a more direct mechanism of action in specific cancer cell lines compared to this compound. While this compound has shown efficacy in breast cancer models, its indirect action may not be as effective in all cellular contexts. This comparison will delve into their mechanisms of action, present available experimental data on their performance, and provide an overview of the experimental protocols used to generate this data.
Mechanism of Action
The two inhibitors employ distinct strategies to abrogate Nek2 function.
This compound acts as an inhibitor of the Hec1/Nek2 interaction. By binding to Hec1, this compound prevents the phosphorylation of Hec1 at serine 165 by Nek2, a critical step for proper chromosome segregation. This disruption of the Hec1-Nek2 complex subsequently leads to the proteasomal degradation of Nek2.[1][2][3]
NBI-961 is a potent, selective, and bifunctional inhibitor of Nek2.[1][4] It directly inhibits the catalytic activity of Nek2, as evidenced by the reduction in Nek2 autophosphorylation. Concurrently, NBI-961 induces the proteasomal degradation of the Nek2 protein. This dual mechanism of action suggests a comprehensive shutdown of Nek2-mediated signaling pathways.
The following diagram illustrates the distinct mechanisms of these two inhibitors.
References
On-Target Efficacy of INH154: A Comparative Analysis
A detailed guide for researchers on the validation of INH154's on-target effects, with a comparative look at alternative Hec1-Nek2 pathway inhibitors.
This guide provides a comprehensive overview of the experimental validation of this compound, a potent small molecule inhibitor of the Hec1/Nek2 interaction. For researchers in oncology and drug development, this document outlines the key experimental data supporting this compound's mechanism of action and provides a comparative analysis with an alternative inhibitor, NBI-961, which targets the same pathway through a different mechanism. Detailed experimental protocols are included to facilitate the replication and validation of these findings.
Mechanism of Action: Disrupting the Hec1-Nek2 Interaction
This compound functions by directly binding to Hec1 (Highly Expressed in Cancer 1), a critical component of the kinetochore.[1][2] This binding event prevents the interaction between Hec1 and Nek2 (NIMA-related kinase 2), a kinase essential for mitotic progression.[1][2] The disruption of this interaction leads to the proteasome-mediated degradation of Nek2.[1] The loss of Nek2 function results in reduced phosphorylation of Hec1 at serine 165 (pS165), a key phosphorylation event for proper chromosome segregation. This cascade of events ultimately triggers mitotic catastrophe and apoptotic cell death in cancer cells.
In contrast, NBI-961 is a direct inhibitor of Nek2 kinase activity. While it also leads to Nek2 degradation, its primary mechanism is the inhibition of the kinase's catalytic function. This provides a valuable point of comparison for understanding the nuances of targeting the Hec1-Nek2 axis.
Signaling Pathway Diagram
Caption: Hec1-Nek2 signaling pathway and points of inhibition by this compound and NBI-961.
Comparative On-Target Effects: this compound vs. NBI-961
The on-target efficacy of this compound has been demonstrated across various cancer cell lines. A key alternative for comparison is NBI-961, a direct Nek2 inhibitor. While both compounds target the same pathway, their differing mechanisms lead to variations in potency and cellular effects, which can be cell-line dependent.
| Parameter | This compound | NBI-961 | Reference |
| Target | Hec1 | Nek2 | |
| Mechanism | Disrupts Hec1-Nek2 interaction, leading to Nek2 degradation | Direct inhibition of Nek2 kinase activity, leading to Nek2 degradation | |
| IC50 (HeLa) | 0.20 µM | Not Reported | |
| IC50 (MDA-MB-468) | 0.12 µM | Not Reported | |
| Effect on pS165-Hec1 | Decreased | Decreased | |
| Effect in DLBCL cells | Did not impact cell survival at 24h | Reduced cell viability |
Experimental Validation of On-Target Effects
To validate the on-target effects of this compound, a series of biochemical and cell-based assays are crucial. Below are detailed protocols for key experiments.
Biotin-INH154 Pull-Down Assay
This assay confirms the direct binding of this compound to its target protein, Hec1.
Experimental Workflow:
Caption: Workflow for Biotin-INH154 Pull-Down Assay.
Protocol:
-
Preparation of Biotinylated this compound: Synthesize a biotin-conjugated version of this compound.
-
Cell Lysis: Lyse cells (e.g., HeLa or MDA-MB-468) in a suitable lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with biotinylated this compound for 2-4 hours at 4°C to allow for binding.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotin-INH154-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against Hec1 and Nek2. A successful pull-down will show a band for Hec1, but not for Nek2, confirming the direct interaction of this compound with Hec1.
Western Blot for Nek2 Degradation and Hec1 Phosphorylation
This experiment validates the downstream consequences of this compound binding to Hec1.
Experimental Workflow:
Caption: Western Blot workflow for analyzing protein levels and phosphorylation.
Protocol:
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for Nek2, phospho-S165 Hec1, total Hec1, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. A dose- and time-dependent decrease in Nek2 and pS165-Hec1 levels, with no significant change in total Hec1, indicates on-target activity.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
In Vivo Xenograft Model
This experiment assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer this compound (e.g., via intraperitoneal injection) or vehicle control at a predetermined schedule and dose.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry for markers of proliferation (e.g., Ki-67 or BrdU) and the on-target effects (e.g., pS165-Hec1). A significant reduction in tumor growth and the target biomarkers in the this compound-treated group compared to the control group validates its in vivo efficacy.
Conclusion
The experimental data strongly support the on-target effects of this compound as a disruptor of the Hec1-Nek2 interaction. The provided protocols offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of targeting this critical mitotic pathway. The comparison with NBI-961 highlights the importance of understanding the specific mechanism of action of inhibitors targeting the same pathway, as this can lead to differential effects in various cancer contexts. This guide serves as a valuable resource for the continued investigation and development of novel anti-cancer therapeutics targeting the Hec1-Nek2 axis.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
INH154 in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential of INH154 in combination with other chemotherapy agents, supported by preclinical experimental data related to its target, Nek2.
This compound is a potent small molecule inhibitor of the interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] This interaction is critical for proper chromosome segregation during mitosis, and its disruption by this compound leads to Nek2 degradation, mitotic catastrophe, and ultimately, cancer cell death.[1] While direct preclinical or clinical studies of this compound in combination with other chemotherapy agents are not yet extensively published, a compelling case for such combinations can be built upon the growing body of evidence for the synergistic effects of Nek2 inhibition with standard cytotoxic and targeted therapies.
Rationale for Combination Therapy
The primary mechanism of this compound, the induction of Nek2 degradation, suggests its potential to enhance the efficacy of chemotherapy agents that rely on mitotic arrest or DNA damage to induce apoptosis.[1] Elevated levels of Hec1 and Nek2 are correlated with poor prognosis and resistance to chemotherapy in several cancers, including breast cancer.[1] By targeting this pathway, this compound may sensitize cancer cells to the effects of other anticancer drugs.
Preclinical Evidence for Nek2 Inhibition in Combination Therapy
Several studies have demonstrated the potential of combining Nek2 inhibition with various chemotherapy agents. Although these studies often utilize siRNA to deplete Nek2 rather than the specific inhibitor this compound, the findings provide a strong rationale for investigating this compound in similar combinations.
| Combination Partner | Cancer Type | Effect | Supporting Evidence |
| Cisplatin | Colorectal Cancer | Additive antitumor effects | A study using Nek2 siRNA in combination with cisplatin showed enhanced inhibition of cell proliferation and induction of apoptosis in colorectal cancer cells both in vitro and in a xenograft mouse model. |
| Doxorubicin & Vincristine | Diffuse Large B-cell Lymphoma (DLBCL) | Sensitization to chemotherapy | Research has shown that the loss of Nek2 sensitized DLBCL cells to the cytotoxic effects of doxorubicin and vincristine. |
| Paclitaxel & Doxorubicin | Breast Cancer | Synergistic promotion of apoptosis | The use of siRNA and antisense oligonucleotides against Nek2 worked synergistically with paclitaxel and doxorubicin to promote apoptosis in breast cancer cells. |
| CDK4/6 Inhibitors | Breast Cancer | Enhanced efficacy by potentiating genome instability | Dual targeting of Nek2 and CDK4/6 in vitro leads to centrosome amplification and chromosomal instability, inducing catastrophic mitoses and cell death. This combination also significantly decreased tumor volume in vivo to a greater extent than either drug alone without overt toxicity. |
Signaling Pathway and Mechanism of Action
This compound disrupts the cell cycle by targeting the Hec1/Nek2 interaction, which is crucial for mitotic progression.
Caption: Mechanism of this compound action on the Hec1/Nek2 signaling pathway.
Experimental Protocols
While specific protocols for this compound in combination are not yet published, a generalizable protocol for assessing synergy between two compounds is provided below. This can be adapted for use with this compound and various chemotherapy agents.
Cell Viability Assay to Determine Synergy (Median-Effect Analysis)
-
Cell Culture:
-
Culture cancer cell lines (e.g., MDA-MB-468 for breast cancer, HCT-15 for colorectal cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., cisplatin) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug to cover a range of concentrations above and below their respective IC50 values.
-
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with:
-
This compound alone at various concentrations.
-
Chemotherapy agent alone at various concentrations.
-
A combination of this compound and the chemotherapy agent at constant and non-constant ratios.
-
-
Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
-
Incubation:
-
Incubate the treated plates for a period relevant to the cell cycle and drug mechanism of action (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use the median-effect analysis method (Chou-Talalay method) to determine if the drug combination is synergistic, additive, or antagonistic.
-
This involves calculating the Combination Index (CI), where:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for evaluating the synergistic potential of this compound with another chemotherapy agent.
Caption: Workflow for evaluating this compound in combination therapy.
Conclusion and Future Directions
The available preclinical data strongly suggests that inhibiting the Hec1/Nek2 axis can sensitize cancer cells to various chemotherapy agents. This compound, as a potent and specific inhibitor of this interaction, represents a promising candidate for combination therapies. Future research should focus on direct preclinical evaluation of this compound in combination with standard-of-care chemotherapeutics, particularly in cancers with documented Hec1 and Nek2 overexpression. Such studies will be crucial to translate the potential of this novel therapeutic strategy into clinical applications.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
A Comparative Analysis of INH154: A Novel Hec1/Nek2 Inhibitor in Oncology
Introduction to INH154 and its Mechanism of Action
This compound is a potent, third-generation small molecule inhibitor designed to disrupt the critical protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] Both Hec1 and Nek2 are key regulators of mitosis, and their co-elevated expression is frequently observed in aggressive tumors and correlates with poor patient survival, particularly in breast cancer.[1]
The mechanism of this compound is unique. It binds directly to Hec1 at a specific site (amino acids 394-408), which prevents the Nek2-mediated phosphorylation of Hec1 at serine 165 (S165).[3][4] This phosphorylation is essential for proper chromosome segregation during mitosis. By occupying this site, this compound creates a "death-trap"; when Nek2 binds to the this compound-Hec1 complex, it triggers the proteasome-mediated degradation of Nek2. This dual action—inactivating Hec1 and destroying Nek2—leads to severe mitotic defects, such as chromosomal misalignment and multipolar spindle formation, ultimately inducing mitotic catastrophe and apoptotic cell death in cancer cells.
Data Presentation: In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, with notable selectivity for cancer cells over non-tumorigenic cells. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 of this compound (µM) | Reference |
| Cervical Cancer | HeLa | 0.20 | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.12 | |
| Leukemia | - | Effective Growth Suppression | |
| Osteosarcoma | - | Effective Growth Suppression | |
| Glioblastoma | - | Effective Growth Suppression |
Comparative Analysis with Alternative Hec1/Nek2 Inhibitors
A key alternative to this compound is T-1101 tosylate, a first-in-class, orally bioavailable Hec1/Nek2 inhibitor currently in clinical trials. Like this compound, T-1101 tosylate functions by blocking the Hec1/Nek2 interaction, leading to Nek2 degradation and apoptosis. A comparison of their in vitro potency reveals that both are highly active compounds.
Table 2: Comparative Efficacy of this compound and T-1101 tosylate
| Compound | Target | Cancer Type | Cell Lines | IC50 / GI50 (nM) | Reference |
| This compound | Hec1/Nek2 Interaction | Breast Cancer | MDA-MB-468 | 120 | |
| This compound | Cervical Cancer | HeLa | 200 | ||
| T-1101 tosylate | Hec1/Nek2 Interaction | Liver Cancer | Huh-7, etc. | 15 - 70 | |
| T-1101 tosylate | Breast Cancer | BT474, MDA-MB-231, etc. | 14.8 - 21.5 |
In Vivo Performance of this compound
The anti-tumor activity of this compound has been validated in preclinical animal models. In a xenograft model using human triple-negative breast cancer cells (MDA-MB-468), this compound significantly suppressed tumor growth without causing obvious toxicity to the mice.
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dosage & Administration | Outcome | Reference |
| Vehicle Control | - | Uninhibited tumor growth | |
| This compound | 5 mg/kg (i.p., 3x weekly) | Significant tumor growth suppression | |
| This compound | 20 mg/kg (i.p., 3x weekly) | Dose-dependent, robust tumor growth suppression |
Note: Treatment was continued for 6.5 weeks. Mice treated with this compound showed no significant changes in body weight or blood chemistry, indicating a favorable safety profile.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
Cell Viability and IC50 Determination (XTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-468).
-
96-well microplates.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent.
-
Electron-coupling reagent (e.g., PMS).
-
Microplate reader.
-
-
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium from a starting concentration. The final DMSO concentration should be kept below 0.1%.
-
Treatment: Remove the medium from the plates and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 72-96 hours.
-
XTT Assay: Add 50 µL of the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C until color development is sufficient.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Nek2 Degradation
-
Objective: To qualitatively and quantitatively assess the degradation of Nek2 protein in cancer cells following this compound treatment.
-
Materials:
-
Cancer cell lines, 6-well plates.
-
This compound and vehicle (DMSO).
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., rabbit anti-Nek2, mouse anti-p84 or anti-Actin as loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with a specified concentration of this compound (e.g., 1 µM) or DMSO for various time points (e.g., 0, 6, 12, 18, 24 hours).
-
Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the Nek2 band to the loading control (p84/Actin) to determine the relative protein level across different treatments.
Animal Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy and safety of this compound.
-
Materials:
-
Athymic nude mice (e.g., BALB/c nude).
-
MDA-MB-468 human breast cancer cells.
-
Matrigel.
-
This compound formulation for injection.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, 5 mg/kg this compound, 20 mg/kg this compound).
-
Treatment: Administer treatment via intraperitoneal (i.p.) injection three times per week for a period of 6.5 weeks.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation markers like BrdU).
-
-
Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth inhibition. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups and the vehicle control. Compare body weight changes between groups to assess systemic toxicity.
References
- 1. Facebook [cancer.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]
Comparative Analysis of INH154-Induced Mitotic Arrest
A Guide for Researchers in Cell Biology and Drug Discovery
This guide provides a comprehensive comparison of the mitotic arrest phenotype induced by INH154 against other well-established mitotic arresting agents. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular consequences of targeting the Hec1/Nek2 interaction for anti-cancer therapy.
Introduction to this compound
This compound is a small molecule inhibitor that potently disrupts the interaction between two critical mitotic proteins: Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] The phosphorylation of Hec1 by Nek2 is essential for proper chromosome segregation during mitosis.[1][3] By binding to Hec1, this compound triggers the degradation of Nek2, leading to a cascade of mitotic defects, ultimately culminating in cell death, a process known as mitotic catastrophe.[1] This mechanism of action distinguishes this compound from classical mitotic poisons that target microtubule dynamics.
Comparative Efficacy of Mitotic Arresting Agents
The potency of this compound in inducing cell death is comparable to, and in some cases greater than, that of traditional mitotic inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common mitotic arresting agents in various cancer cell lines.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| This compound | Hec1/Nek2 Interaction Inhibitor | HeLa | 0.20 |
| MDA-MB-468 | 0.12 | ||
| Taxol (Paclitaxel) | Microtubule Stabilization | HeLa | ~0.02 (>20 nM induces mitotic arrest) |
| Nocodazole | Microtubule Depolymerization | HeLa | Typically used at 0.1-1 µg/ml (approx. 0.33-3.3 µM) for 12-48 hr to induce mitotic arrest |
Phenotypic Comparison of Mitotic Arrest
Treatment with this compound induces a distinct set of cellular phenotypes characteristic of mitotic catastrophe. These effects differ from those observed with microtubule-targeting agents like Taxol and nocodazole.
| Phenotype | This compound | Taxol (Paclitaxel) | Nocodazole |
| Primary Effect | Induces mitotic catastrophe through Nek2 degradation. | Stabilizes microtubules, leading to mitotic arrest. | Depolymerizes microtubules, causing mitotic arrest. |
| Spindle Formation | Multipolar spindle configurations. | Formation of aberrant, stable microtubule bundles. | Complete disruption of the mitotic spindle. |
| Chromosome Alignment | Significant chromosome misalignment. | Chromosomes fail to align properly at the metaphase plate. | Chromosomes are scattered throughout the cytoplasm. |
| Cell Fate | Apoptosis and necrosis following mitotic catastrophe. | Mitotic arrest followed by apoptosis. | Mitotic arrest leading to apoptosis. |
Experimental Protocols for Phenotypic Confirmation
To assist researchers in validating the mitotic arrest phenotype of this compound or other compounds, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound by measuring the metabolic activity of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content, allowing for the detection of a G2/M phase arrest.
Protocol:
-
Culture and treat cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence Staining for Mitotic Spindle and Chromosomes
This technique allows for the direct visualization of the mitotic apparatus and chromosome organization.
Protocol:
-
Grow cells on coverslips and treat them with the test compound.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to stain the mitotic spindle) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the chromosomes with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Mitotic Markers
Western blotting is used to detect changes in the protein levels of key mitotic regulators.
Protocol:
-
Treat cells with the test compound and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Nek2, Cyclin B1, phospho-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Pathway and Experimental Workflows
To further clarify the mechanism of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound signaling pathway leading to mitotic catastrophe.
Caption: General experimental workflow for confirming mitotic arrest.
References
Independent Verification of INH154's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hec1/Nek2 inhibitor, INH154, with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification and further research.
Introduction to this compound and the Hec1/Nek2 Target
This compound is a small molecule inhibitor designed to disrupt the interaction between two critical mitotic regulators, Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2). The phosphorylation of Hec1 by Nek2 is essential for proper chromosome segregation during mitosis. In many cancers, the co-elevated expression of Hec1 and Nek2 is associated with poor prognosis, making their interaction a compelling target for anti-cancer therapies.[1] this compound functions by binding directly to Hec1, which prevents Hec1 phosphorylation by Nek2, leading to mitotic catastrophe and subsequent cell death in cancer cells.[1][2]
Comparative Analysis of this compound and Alternatives
While this compound has demonstrated potent anti-cancer activity, other compounds targeting the Hec1/Nek2 interaction or the Nek2 kinase directly have also been developed. This section compares the performance of this compound with its predecessors (INH1, INH41) and a more recent Nek2 inhibitor, NBI-961.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Efficacy (IC50) of Hec1/Nek2 Interaction Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| INH1 | Multiple breast cancer cell lines | 10 - 21 | [3] |
| INH41 | HeLa | ~0.25 (estimated from dose-response curves) | [1] |
| INH41 | MDA-MB-468 | ~0.15 (estimated from dose-response curves) | |
| This compound | HeLa | 0.20 | |
| This compound | MDA-MB-468 | 0.12 | |
| INH Analogue 6 | HeLa | ~1.5 | |
| INH Analogue 21 | HeLa | ~1.2 |
Table 2: Comparative Effects of this compound and NBI-961 on Cell Viability and Nek2 Phosphorylation
| Compound | Target | Mechanism of Action | Effect on Nek2 Phosphorylation | Effect on Cell Viability (DLBCL cells) | Reference |
| This compound | Hec1/Nek2 Interaction | Indirectly inhibits Nek2 by binding to Hec1 | Does not prevent Nek2 autophosphorylation | No significant impact on cell viability at 24 or 96 hours | |
| NBI-961 | Nek2 Kinase | Direct catalytic inhibition and induction of proteasomal degradation | Pronounced decrease in phosphorylated Nek2 | Reduces cell viability |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Co-Immunoprecipitation workflow.
Experimental Protocols
XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
CyQUANT™ XTT Cell Viability Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. X12223) or similar
-
96-well microplate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background correction.
-
Add the test compounds (e.g., this compound, NBI-961) at various concentrations to the appropriate wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., for the Thermo Fisher kit, add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).
-
Add 50-70 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until the color change is apparent.
-
Shake the plate gently to evenly distribute the formazan dye.
-
Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.
Western Blot for Hec1 and Nek2 Protein Levels
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Hec1, anti-Nek2, anti-pS165 Hec1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Hec1-Nek2 Interaction
Co-IP is used to determine if two proteins interact within a cell.
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer
-
Primary antibody specific to one of the proteins of interest (e.g., anti-Hec1 or anti-Nek2)
-
Protein A/G-coupled agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer or PBS with low concentration of non-ionic detergent)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
Protocol:
-
Pre-clearing the Lysate (Optional but Recommended): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. If analyzing by Western blot, you can directly add SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second protein of interest to confirm the interaction.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of INH154 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two anticancer compounds, INH154 and paclitaxel. This compound is a novel small molecule inhibitor targeting the interaction between Hec1 and Nek2, two proteins crucial for mitotic progression. Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules. This document summarizes their mechanisms of action, presents available quantitative data on their cytotoxic potency, and provides detailed experimental protocols for assessing cytotoxicity.
Mechanism of Action
The two compounds exert their cytotoxic effects through distinct molecular mechanisms.
This compound disrupts the interaction between the highly expressed in cancer 1 (Hec1) protein and the NIMA-related kinase 2 (Nek2). This interaction is critical for proper chromosome segregation during mitosis. By binding to Hec1, this compound triggers the degradation of Nek2, leading to mitotic catastrophe and ultimately, cell death.[1] This targeted approach suggests a potential for higher selectivity towards cancer cells with elevated expression of Hec1 and Nek2.
Paclitaxel , a member of the taxane family of drugs, functions by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its disassembly. The resulting dysfunctional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Paclitaxel.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines. It is important to note that the data for this compound and paclitaxel are derived from separate studies, and direct comparative experiments have not been identified in the public literature. Therefore, caution should be exercised when directly comparing these values due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines [1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.20 |
| MDA-MB-468 | Breast Cancer | 0.12 |
Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Various (8 lines) | Various | 2.5 - 7.5 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | 72 | |
| SK-BR-3 | Breast Cancer | Not specified | 72 | |
| T-47D | Breast Cancer | Not specified | 72 | |
| NSCLC (14 lines) | Non-Small Cell Lung | 9,400 (median) | 24 | |
| SCLC (14 lines) | Small Cell Lung | 25,000 (median) | 24 |
Note: Paclitaxel's cytotoxicity is highly dependent on the duration of exposure, with prolonged exposure leading to significantly lower IC50 values.
Experimental Protocols
Standard colorimetric assays, such as the MTT and LDH assays, are commonly used to evaluate the cytotoxic effects of compounds in vitro.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow Diagram:
Caption: General workflow for an MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO, or a buffered solution with detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Workflow Diagram:
Caption: General workflow for an LDH assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if necessary to pellet cells) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing substrate and cofactor, to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of a tetrazolium salt into a colored formazan product.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Conclusion
This compound and paclitaxel represent two distinct approaches to cancer therapy, targeting different aspects of cell division. This compound's mechanism of inducing Nek2 degradation offers a novel strategy, particularly for tumors with elevated Hec1 and Nek2 levels. Paclitaxel remains a cornerstone of chemotherapy with a well-understood mechanism of microtubule stabilization. The provided data, although not from direct comparative studies, suggests that both compounds exhibit potent cytotoxic effects against various cancer cell lines. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to identify patient populations that would most benefit from each therapeutic strategy. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
INH154: Evaluating Therapeutic Potential in Patient-Derived Xenografts - A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel anti-cancer agent INH154 highlights its mechanism of action and therapeutic potential, alongside a comparative overview of alternative drugs targeting the same pathway. While direct experimental data in patient-derived xenograft (PDX) models for this compound is not yet publicly available, this guide synthesizes existing preclinical findings from cell line-derived xenografts to offer a valuable resource for researchers, scientists, and drug development professionals.
This compound is a potent small molecule inhibitor designed to disrupt the interaction between two proteins critical for cell division: Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] In many aggressive cancers, the overexpression of both Hec1 and Nek2 is strongly associated with poor patient survival.[1] this compound's unique mechanism involves binding to Hec1, which in turn triggers the degradation of Nek2, leading to mitotic catastrophe and subsequent cancer cell death.[1][3]
Comparative Analysis of this compound and Alternatives
While specific data on this compound in PDX models is pending, its efficacy has been demonstrated in cell line-derived xenograft models. A comparison with other inhibitors targeting the Hec1/Nek2 pathway is presented below based on available preclinical data.
| Feature | This compound | INH41 | Other Hec1/Nek2 Inhibitors (e.g., INH1, TAI-1, NBI-961) | Standard Chemotherapy (e.g., Paclitaxel) |
| Mechanism of Action | Binds to Hec1, inducing Nek2 degradation. | Similar to this compound, disrupts Hec1/Nek2 interaction. | Varying mechanisms, including direct inhibition of Nek2 kinase activity or disruption of the Hec1/Nek2 interaction. | Microtubule stabilization, leading to mitotic arrest. |
| Reported IC50 Values | 0.12 µM (MDA-MB-468), 0.20 µM (HeLa). | Less potent than this compound. | Varies by compound. | Nanomolar range in sensitive cell lines. |
| In Vivo Efficacy (Cell Line-Derived Xenograft) | Significant tumor growth suppression in MDA-MB-468 xenografts. | Effective in suppressing tumor growth. | Efficacy demonstrated in various xenograft models. | Standard of care in many relevant cancer types. |
| Patient-Derived Xenograft (PDX) Data | Not yet reported. | Not yet reported. | Limited data available. | Extensively studied in numerous PDX models. |
| Potential Advantages | Novel "death-trap" mechanism targeting protein degradation, potentially overcoming resistance to kinase inhibitors. High potency. | Proof-of-concept for the therapeutic strategy. | Provides alternative strategies to target the Hec1/Nek2 pathway. | Well-established clinical efficacy and protocols. |
| Potential Limitations | Lack of PDX data to confirm efficacy in more clinically relevant models. | Lower potency compared to this compound. | Potential for off-target effects and resistance. | Known toxicities and development of resistance. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summarized protocols relevant to the evaluation of compounds like this compound.
Cell Line-Derived Xenograft Model Protocol (as used for this compound)
-
Cell Culture: Human triple-negative breast cancer MDA-MB-468 cells, known to overexpress Hec1 and Nek2, are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of MDA-MB-468 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at specified doses (e.g., 5 mg/kg and 20 mg/kg) on a defined schedule (e.g., three times a week). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored over the treatment period. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Studies: Tumor tissues can be analyzed for biomarkers, such as levels of Nek2 and phosphorylated Hec1, to confirm the drug's mechanism of action in vivo.
General Protocol for Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgery or biopsy.
-
Implantation: Small fragments of the tumor tissue are surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice). Implantation can be subcutaneous or orthotopic (into the corresponding organ).
-
PDX Establishment and Passaging: Once the initial tumor (P0) grows to a sufficient size, it is harvested and can be passaged into subsequent cohorts of mice (P1, P2, etc.) for expansion and establishment of the PDX line.
-
Model Characterization: Established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor.
-
Preclinical Efficacy Studies: Once a PDX line is established and characterized, it can be used for preclinical drug testing following a similar procedure as the cell line-derived xenograft studies, providing a more clinically relevant model for evaluating therapeutic efficacy.
Visualizing the Pathway and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the this compound signaling pathway and a typical PDX experimental workflow.
Caption: Mechanism of this compound Action.
Caption: Patient-Derived Xenograft (PDX) Workflow.
Future Directions
The promising preclinical data for this compound in cell line-derived xenografts underscores the need for its evaluation in more clinically relevant PDX models. Such studies would provide crucial insights into its efficacy across a heterogeneous patient population and help identify potential biomarkers for patient stratification. Researchers are encouraged to explore the therapeutic potential of this compound in a panel of well-characterized PDX models representing various cancer subtypes with Hec1 and Nek2 overexpression. This will be a critical step in the clinical translation of this novel therapeutic agent.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of INH154
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like INH154 are paramount for laboratory safety and environmental protection. This compound is a potent inhibitor of the Nek2 and Hec1 binding, demonstrating significant effects on cell proliferation in various cancer cell lines.[1][2][3] Due to its biological activity, it is crucial to manage its disposal as a potentially hazardous chemical waste. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is essential for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 392.52 g/mol |
| Chemical Formula | C22H24N4OS |
| CAS Number | 1587705-63-2 |
| Appearance | Solid Powder |
| Solubility | DMSO: 65 mg/mL (165.6 mM), Ethanol: 5 mg/mL, Water: Insoluble |
| Storage | Powder: -20°C for 3 years, In solvent: -80°C for 1 year |
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid powder form of this compound, a NIOSH-approved respirator is recommended to prevent inhalation of dust. All handling of the compound and its waste should ideally be performed within a certified chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional and local regulations. The following procedures are based on general best practices for the disposal of potent small molecule kinase inhibitors.
1. Unused or Expired this compound (Solid Powder)
-
Segregation: Keep the solid this compound waste separate from other laboratory waste streams.
-
Containerization: Place the unused or expired compound in a clearly labeled, sealed, and appropriate hazardous waste container. The original container may be used if it is in good condition.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company. Do not dispose of solid this compound in the regular trash or down the drain.
2. This compound Solutions (e.g., in DMSO)
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Solvent Compatibility: Be mindful of the solvent used. If institutional guidelines require, collect halogenated and non-halogenated solvent waste in separate containers.
-
Labeling: The waste container must be labeled "Hazardous Waste" and specify all contents, including the solvent (e.g., DMSO) and "this compound" with its approximate concentration.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour this compound solutions down the drain.
3. Contaminated Labware and Materials
-
Collection: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste. Place these items in a designated, clearly labeled hazardous waste container.
-
Packaging: Ensure the container is sealed to prevent leakage.
-
Disposal: Dispose of the container as hazardous waste through your institution's EHS department.
4. Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound, such as ethanol or DMSO. Collect this initial rinsate as hazardous liquid waste.
-
Secondary Wash: After the initial decontamination rinse, wash the glassware and surfaces with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with water.
Experimental Protocols
Spill Cleanup Protocol
In the event of a spill of this compound powder or solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Don appropriate PPE, including respiratory protection for powder spills.
-
Containment: For liquid spills, contain the spill using a chemical spill kit with absorbent pads. For solid spills, gently cover the spill with absorbent material to avoid creating dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a solvent-soaked wipe (e.g., ethanol or DMSO), followed by a detergent and water wash. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling INH154
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling INH154. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent small molecule inhibitor targeting the interaction between Hec1 and Nek2, crucial mitotic regulators. Its disruption of this pathway leads to mitotic catastrophe and cell death in cancer cells, making it a valuable compound in oncological research. Due to its potency, stringent safety measures are required during handling, storage, and disposal.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available from all sources, and as a potent kinase inhibitor, it should be handled with the utmost caution. The following PPE is mandatory for all personnel handling this compound in both solid and solution forms.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Gloves must be inspected for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling this compound in solid or liquid form to protect against splashes or airborne particles. |
| Body Protection | Dedicated Laboratory Coat | A buttoned lab coat is required. For procedures with a higher risk of exposure, disposable coveralls should be considered. |
| Respiratory Protection | Certified Chemical Fume Hood or Glove Box | All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach is essential to minimize exposure and ensure the integrity of this compound.
Receiving and Storage
Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound is typically shipped on blue ice and should be stored under the following conditions to maintain stability:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Store this compound in a clearly labeled, designated, and secure location away from incompatible materials.
Preparation of Stock Solutions
All procedures involving the handling of solid this compound or the preparation of stock solutions must be conducted within a certified chemical fume hood.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the solid compound on a precision balance inside the fume hood to avoid generating dust.
-
Dissolution: Slowly add the desired solvent (e.g., DMSO) to the vial. Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, bench paper, and any other disposable materials that have come into contact with this compound. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of liquid waste down the drain.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on its known mechanism of action.
Western Blotting for Nek2 Degradation
This protocol is designed to assess the effect of this compound on the protein levels of its target, Nek2.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or MDA-MB-468) and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nek2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines the steps to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
-
Cell Preparation:
-
Culture human cancer cells (e.g., MDA-MB-468) that have high expression of Hec1 and Nek2.
-
Harvest cells during the exponential growth phase and resuspend them in a mixture of serum-free medium and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 20 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection, typically three times a week.[1]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 6.5 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be compared between the treatment and control groups.
-
Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or the target proteins, can be performed on the excised tumors.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the logical workflow for handling this compound safely and its mechanism of action at the cellular level.
Caption: A workflow for the safe handling and disposal of this compound.
Caption: The signaling pathway of this compound's mechanism of action.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
